3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine
Description
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Properties
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRYGAGDPASJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652226 | |
| Record name | 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486460-20-2 | |
| Record name | 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486460-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine, a key intermediate in the manufacturing of various pharmaceutical compounds.[4] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.
Core Synthesis Pathway
The most frequently cited synthesis route for 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine commences with ethyl trifluoroacetate and proceeds through a multi-step process involving the formation of key intermediates. This pathway is notable for its efficiency and the accessibility of its starting materials.
A critical intermediate in several synthetic approaches is 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, which is a precursor to many therapeutic agents.[4]
Diagram of the Core Synthesis Pathway
Caption: Multi-step synthesis of the key scaffold from ethyl trifluoroacetate.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine and its derivatives.
Synthesis of Trifluoroacetohydrazide (II)
-
Reactants: Ethyl trifluoroacetate (I), hydrazine hydrate (35% w/v), acetonitrile.
-
Procedure: Ethyl trifluoroacetate is dissolved in acetonitrile. Hydrazine hydrate is then added, and the mixture is stirred for 1 hour at 20°C to yield trifluoroacetohydrazide (II).[1][2] The product is typically used in the subsequent step without isolation.[1]
Formation of Intermediate III
-
Reactants: Trifluoroacetohydrazide (II) solution, sodium hydroxide (50% w/v), chloroacetyl chloride, acetonitrile.
-
Procedure: To the solution of trifluoroacetohydrazide (II), sodium hydroxide solution and chloroacetyl chloride solution are added dropwise simultaneously using constant-pressure dropping funnels. The reaction is maintained at 10°C for 3 hours.[1][2]
Synthesis of Oxadiazole IV
-
Reactants: Intermediate III, phosphorus oxychloride (POCl3), acetonitrile.
-
Procedure: The intermediate III is treated with phosphorus oxychloride in acetonitrile. The mixture is heated to 80°C and maintained for 24 hours to facilitate the cyclization to the oxadiazole IV.[1][2]
Synthesis of Compound V
-
Reactants: Oxadiazole IV, ethylenediamine, methanol.
-
Procedure: Ethylenediamine (3 equivalents) is added to a solution of oxadiazole IV in methanol at a low temperature of -20°C. The reaction mixture is stirred for 1 hour. Under these conditions, ethylenediamine acts as a nucleophile, leading to the ring-opening of the oxadiazole followed by cyclization to form compound V.[1][2]
Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride (VI)
-
Reactants: Compound V (96 mmol), methanol (80 mL), concentrated hydrochloric acid (37%, 97 mmol).
-
Procedure: Intermediate V is suspended in methanol to form a white slurry and heated to 55°C. Concentrated hydrochloric acid is then added dropwise, and the mixture is held at 55°C for 1 hour to induce cyclization. The solvent is partially evaporated under reduced pressure at 20°C until crystal precipitation occurs, yielding the hydrochloride salt of the target compound.[1]
Another reported method for this final cyclization step involves suspending N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide (0.13 mol) in methanol (110 mL) and heating to 55°C. 37% Hydrochloric acid (0.14 mol) is added over 15 minutes. After aging for 30 minutes, the solution is cooled to 20°C. MTBE (300 mL) is then added over 1 hour, and the resulting slurry is cooled to 2°C, aged for 30 minutes, and filtered. The solid product is washed and dried.[5]
Alternative Synthesis Route
An alternative pathway to the tetrahydro-triazolo[4,3-a]pyrazine core has been developed to avoid some of the challenges associated with the primary route.
Diagram of the Alternative Synthesis Pathway
Caption: Alternative synthesis route starting from 2-chloropyrazine.[6]
Experimental Protocol for Alternative Route
-
Synthesis of Intermediate 2: 2-chloropyrazine is added dropwise to a mixture of ethanol and hydrazine hydrate. The pH is adjusted to 6, and impurities are removed to yield intermediate 2.[6]
-
Synthesis of Intermediate 4: Intermediate 2 is added to a mixture of chlorobenzene and trifluoroacetic anhydride with stirring. The mixture is heated, and methanesulfonic acid is added, followed by reflux. After reaction completion, the mixture is concentrated, and the pH is adjusted to 12 to isolate the organic phase containing intermediate 4.[6]
-
Hydrogenation to 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine: Intermediate 4 is dissolved in an ethanol solution and subjected to hydrogenation in a high-pressure kettle with 10% palladium on carbon under a nitrogen atmosphere.[6]
-
Formation of the Hydrochloride Salt: The resulting residue from the previous step is mixed with an ethanol solution of hydrogen chloride. The mixture is stirred, and the precipitated product is isolated by filtration, washed, and dried.[6]
Quantitative Data Summary
The following tables summarize the quantitative data reported for the synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine and its derivatives.
| Step | Reactants | Conditions | Yield | Purity | Reference |
| Synthesis of Pyrazine Derivatives (RB1-RB9) | 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-α]pyrazine hydrochloride (1 mmol), Isocyanates (1.2 mmol), Triethylamine (1.5 mmol), Dichloromethane (10 mL) | Room Temperature, 5 h | 92% | N/A | [3] |
| Final Cyclization to Hydrochloride Salt | N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide (0.13 mol), Methanol (110 mL), 37% Hydrochloric acid (0.14 mol) | Heated to 55°C, followed by cooling to 2°C after addition of MTBE | N/A | 99.5% | [5] |
| Alternative Route: Hydrogenation and Salt Formation | Intermediate 4, 10% Palladium on Carbon, Ethanol, Hydrogen Chloride | Hydrogenation at 23-25°C under 4 bar pressure for 4.5 hours, followed by reaction with ethanolic HCl | N/A | 99.3% | [6] |
| Improved Overall Yield (Route 2) | Starting from hydrazine hydrate, using Vilsmeier reagent for dehydration | Optimized conditions | 55% | N/A | [4] |
Conclusion
This guide has detailed the primary and alternative synthesis pathways for 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine, a compound of significant interest in pharmaceutical development. The provided experimental protocols and quantitative data offer valuable insights for researchers and scientists working on the synthesis of this and related heterocyclic compounds. The methodologies presented are robust and have been successfully employed to produce the target compound in high yield and purity.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
- 6. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
Mass Spectrometry of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine, a key heterocyclic scaffold in medicinal chemistry. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and for metabolic studies in drug development. This document outlines detailed experimental protocols, presents key mass spectrometric data, and visualizes a proposed fragmentation pathway.
Molecular and Mass Spectrometric Data
The fundamental properties of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine are essential for its mass spectrometric analysis. The exact mass is critical for high-resolution mass spectrometry (HRMS) identification.
| Property | Value |
| Molecular Formula | C₆H₃F₃N₄ |
| Molecular Weight | 188.11 g/mol |
| Exact Mass | 188.03098 Da |
| Putative Molecular Ion (M+) | m/z 188.0310 |
| Putative Protonated Molecule ([M+H]+) | m/z 189.0388 |
Proposed Fragmentation Pathway
While specific experimental fragmentation data for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine is not extensively published, a putative fragmentation pathway can be constructed based on the known fragmentation patterns of related heterocyclic compounds, such as triazolopyrazines and trifluoromethyl-substituted heterocycles. The primary fragmentation is expected to involve the cleavage of the triazole and pyrazine rings, as well as the loss of the trifluoromethyl group.
A proposed fragmentation pathway is visualized below. This pathway illustrates the sequential loss of neutral fragments from the molecular ion, leading to the formation of characteristic product ions.
Caption: Proposed EI mass spectrometry fragmentation pathway for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.
Tabulated Mass Spectrometry Data
The following table summarizes the expected major ions in the mass spectrum of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine based on the proposed fragmentation pathway.
| m/z | Ion Formula | Proposed Identity |
| 188.0310 | [C₆H₃F₃N₄]⁺• | Molecular Ion (M⁺•) |
| 160.0333 | [C₆H₃F₃N₂]⁺• | Loss of Nitrogen (N₂) |
| 133.0255 | [C₅H₂F₃N]⁺• | Loss of N₂ and Hydrogen Cyanide (HCN) |
| 119.0354 | [C₅H₃N₄]⁺ | Loss of Trifluoromethyl Radical (•CF₃) |
| 106.0177 | [C₄HF₃]⁺• | Loss of N₂ and two molecules of HCN |
| 91.0377 | [C₅H₃N₂]⁺ | Loss of •CF₃ and N₂ |
Experimental Protocols
A generalized experimental protocol for the analysis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine by liquid chromatography-mass spectrometry (LC-MS) is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration suitable for the sensitivity of the mass spectrometer (e.g., 1-10 µg/mL).
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a brief period, and then return to the initial conditions for equilibration. The specific gradient profile should be optimized for optimal separation from any impurities or metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.
-
Scan Mode: Full scan MS from m/z 50-500 to detect the parent ion and a general overview of the spectrum.
-
Tandem MS (MS/MS): Product ion scans of the protonated molecule ([M+H]⁺ at m/z 189.0388) to elucidate the fragmentation pattern.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed in the MS/MS experiments to observe a wide range of fragment ions.
-
Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Drying Gas (Nitrogen) Temperature: 300-350 °C
-
Drying Gas Flow: 8-12 L/min
-
Nebulizer Pressure: 30-45 psi
-
Experimental Workflow
The following diagram illustrates a typical workflow for the mass spectrometric analysis of a small molecule like 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.
Caption: General experimental workflow for the LC-MS/MS analysis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.
An In-depth Technical Guide to the Infrared Spectroscopy of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of specific experimental IR data for this compound in published literature, this document presents a theoretical framework for its vibrational analysis, alongside standardized experimental protocols for acquiring such data.
Theoretical Infrared Spectral Data
The infrared spectrum of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine is predicted to be characterized by absorption bands arising from the vibrations of its constituent functional groups. The table below summarizes the expected vibrational modes, their characteristic wavenumber ranges, and tentative assignments based on established principles of infrared spectroscopy and data from analogous heterocyclic and trifluoromethyl-containing compounds. It is important to note that these are predicted values and experimental verification is required for precise assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium - Weak | Aromatic C-H stretching |
| 1650 - 1500 | Medium - Strong | C=N and C=C stretching vibrations of the triazolo and pyrazine rings |
| 1500 - 1400 | Medium | Ring skeletal vibrations |
| 1350 - 1150 | Strong | C-F stretching vibrations of the trifluoromethyl (-CF₃) group |
| 1100 - 1000 | Medium | In-plane C-H bending |
| 900 - 675 | Medium - Strong | Out-of-plane C-H bending |
This table represents a theoretical prediction of the infrared absorption bands for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine. Actual experimental values may vary.
Experimental Protocols
To obtain an experimental infrared spectrum of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine, standard procedures for solid-state Fourier Transform Infrared (FTIR) spectroscopy should be employed. The following protocols describe common techniques suitable for this type of analysis.
Sample Preparation: KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a widely used method for obtaining high-quality infrared spectra of solid samples.
-
Grinding: A small amount of the solid sample (approximately 1-2 mg) is placed in an agate mortar. To this, about 100-200 mg of dry, IR-grade KBr powder is added. The mixture is then thoroughly ground with a pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: The powdered mixture is transferred to a pellet die. A hydraulic press is used to apply several tons of pressure to the die, causing the KBr mixture to coalesce into a thin, transparent, or translucent pellet.
-
Analysis: The KBr pellet is carefully removed from the die and placed in the sample holder of the FTIR spectrometer for spectral acquisition.
Instrumentation and Data Acquisition
A standard benchtop FTIR spectrometer can be used for the analysis.
-
Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. This allows for the subtraction of signals from atmospheric water and carbon dioxide, as well as any absorption from the KBr matrix.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded.
-
Data Processing: The instrument's software is used to process the raw data, which includes Fourier transformation, background subtraction, and conversion to absorbance or transmittance units. The typical spectral range for analysis is 4000-400 cm⁻¹.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the infrared spectroscopic analysis of a synthesized solid compound like 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.
Caption: Experimental workflow for FTIR analysis.
This guide provides a foundational understanding of the infrared spectroscopy of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine. For definitive spectral characterization, it is recommended that researchers perform experimental measurements and may consider computational studies, such as Density Functional Theory (DFT) calculations, to aid in the precise assignment of vibrational modes.[1][2]
References
Characterization of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antibacterial, anticancer, and kinase inhibitory effects. The trifluoromethyl group often enhances metabolic stability and binding affinity, making these derivatives promising candidates for drug discovery programs.
Synthetic Approaches
The core scaffold of 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine is a key pharmacophore in several marketed drugs.[1] Its derivatives are accessible through multi-step synthetic routes, often starting from commercially available pyrazine precursors. A common strategy involves the reaction of a pyrazine derivative with hydrazine, followed by cyclization to form the triazole ring. Further modifications can be introduced at various positions of the triazolo[4,3-a]pyrazine core to generate a library of analogues with diverse biological activities.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives.
Physicochemical and Spectroscopic Characterization
The synthesized derivatives are typically characterized by various analytical techniques to confirm their structure and purity. These include melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Spectroscopic Data Summary
Below is a table summarizing the characterization data for a selection of 3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine-7(8H)-carboxamide derivatives.[1]
| Compound ID | R Group | Yield (%) | m.p. (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | LCMS (m/z) [M+H]⁺ |
| RB1 | 4-(chloromethyl)phenyl | 92 | 178.8–183.6 | 4.00 (t, 2H), 4.21 (t, 2H), 4.46 (d, 2H), 4.88 (s, 2H), 5.66 (d, 1H), 7.28–7.32 (m, 4H) | 360 |
| RB5 | 2-methoxyphenyl | 90 | 142.4–149.9 | 2.43 (s, 3H), 4.09 (t, 2H), 4.29 (t, 2H), 5.06 (s, 2H), 7.06–8.11 (m, 5H) | 342 |
| RB7 | 2-fluoro-4-(trifluoromethyl)phenyl | 88 | 171.4–176.4 | 4.10 (t, 2H), 4.31 (t, 2H), 5.04 (d, 2H), 6.94–8.41 (m, 4H) | 398 |
| RB8 | benzyl | 96 | 194.4–199.3 | 3.99 (t, 2H), 4.20 (t, 2H), 4.48 (d, 2H), 5.39 (s, 1H), 7.28–7.36 (m, 5H) | 326 |
Biological Activities
3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives have demonstrated a wide range of biological activities. The following sections detail their characterization in key therapeutic areas.
Anticancer Activity
Several derivatives have been investigated for their antiproliferative effects against various cancer cell lines. For instance, a series of 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine derivatives showed promising anticancer properties against human colon cancer cell lines (HCT-116 and HT-29).[1]
| Compound ID | HCT-116 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| RB1 | 8.234 | 9.871 |
| RB2 | 9.156 | 10.19 |
| RB3 | 7.241 | 8.912 |
| RB4 | 10.11 | 11.10 |
| RB5 | 8.913 | 9.145 |
| RB6 | 9.871 | 10.56 |
| RB7 | 6.587 | 7.123 |
| RB8 | 7.891 | 8.231 |
| RB9 | 8.142 | 9.013 |
Compound RB7 was found to induce apoptosis in HT-29 cells through the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and subsequent cell death.[1]
Caption: Mitochondrial apoptosis pathway induced by compound RB7.
Antibacterial Activity
Novel triazolo[4,3-a]pyrazine derivatives have also been synthesized and evaluated for their in vitro antibacterial activity.[2] The minimum inhibitory concentrations (MICs) were determined against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 2a | 64 | 32 |
| 2b | 128 | 64 |
| 2c | 64 | 32 |
| 2d | 128 | 64 |
| 2e | 32 | 16 |
| Ampicillin (Control) | 32 | 8 |
Kinase Inhibition
Certain[1][2][3]triazolo[4,3-a]pyrazine derivatives have been designed as dual inhibitors of c-Met and VEGFR-2 kinases, which are crucial in cancer angiogenesis.[4]
| Compound ID | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) |
| 17a | 55 | - | 1.89 ± 0.15 | 2.01 ± 0.21 | 2.54 ± 0.33 |
| 17e | 77 | - | 1.55 ± 0.11 | 1.87 ± 0.19 | 2.11 ± 0.28 |
| 17l | 26 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib (Control) | 19 | - | 1.12 ± 0.13 | 1.33 ± 0.15 | 1.56 ± 0.21 |
These compounds act as dual inhibitors, targeting both the c-Met and VEGFR-2 signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.
Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.
Experimental Protocols
General Synthesis of 3-(Trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine-7(8H)-carboxamide Derivatives[1]
To a suspension of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (1 mmol) in dichloromethane (DCM, 10 mL) at room temperature, triethylamine (1.5 mmol) was added. This was followed by the addition of the corresponding isocyanate (1.2 mmol). The reaction mixture was stirred at room temperature for 5 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under reduced pressure. The resulting residue was taken up in water and extracted with ethyl acetate. The organic layer was dried and concentrated, and the crude product was purified by column chromatography on silica gel using a chloroform:methanol (9:1) eluent to yield the final products.
In Vitro Antibacterial Activity Assay (Microbroth Dilution Method)[2]
The antibacterial activities of the synthesized compounds were evaluated using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC). Bacterial strains (Staphylococcus aureus and Escherichia coli) were cultured in appropriate broth. The compounds were serially diluted in a 96-well microplate. A standardized bacterial suspension was added to each well. The plates were incubated under appropriate conditions. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Ampicillin was used as a positive control.
In Vitro Anticancer Activity Assay (MTT Assay)[4]
The antiproliferative activity of the target compounds was assessed using the standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against human cancer cell lines (e.g., A549, MCF-7, Hela). The cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After treatment, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated.
Kinase Inhibition Assay[4]
The inhibitory activity of the compounds against specific kinases (e.g., c-Met, VEGFR-2) was evaluated using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation can be quantified using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo™) or immunoassays (e.g., ELISA). The IC₅₀ values are determined from dose-response curves.
References
- 1. Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies | MDPI [mdpi.com]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Triazolo[4,3-a]pyrazine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The[1][2]triazolo[4,3-a]pyrazine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, which is a fusion of a triazole and a pyrazine ring, serves as a privileged structure in the design of novel therapeutic agents targeting a wide array of diseases. Its derivatives have demonstrated potent and selective inhibitory activities against various enzymes and receptors, leading to the development of promising candidates in oncology, neuroscience, and infectious diseases. This technical guide provides a comprehensive overview of the biological activities of the triazolo[4,3-a]pyrazine core, with a focus on quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways and workflows.
Anticancer Activity
Derivatives of the triazolo[4,3-a]pyrazine core have emerged as a promising class of anticancer agents, primarily by targeting key kinases involved in tumor growth and proliferation, as well as enzymes crucial for DNA repair.
Dual c-Met/VEGFR-2 Inhibition
Several studies have focused on the development of[1][2]triazolo[4,3-a]pyrazine derivatives as dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases. These kinases are critical mediators of tumor angiogenesis, invasion, and metastasis.
A notable compound, 17l , demonstrated excellent antiproliferative activities against A549 (non-small cell lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.98 ± 0.08 µM, 1.05 ± 0.17 µM, and 1.28 ± 0.25 µM, respectively.[2][3] This compound also exhibited potent kinase inhibitory activity with an IC50 of 26.00 nM for c-Met and 2.6 µM for VEGFR-2.[2][3] Mechanistic studies revealed that compound 17l induced G0/G1 phase cell cycle arrest and apoptosis in A549 cells in a dose-dependent manner.[2][3]
Another promising compound, 22i , bearing a 4-oxo-pyridazinone moiety, showed excellent antitumor activity against A549, MCF-7, and HeLa cancer cell lines with IC50 values of 0.83 ± 0.07 µM, 0.15 ± 0.08 µM, and 2.85 ± 0.74 µM, respectively.[4] It also displayed superior c-Met kinase inhibition with an IC50 of 48 nM.[4]
Quantitative Data for Anticancer Activity (c-Met/VEGFR-2 Inhibition)
| Compound | Target(s) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | Reference |
| 17l | c-Met/VEGFR-2 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | 26.00 | 2.6 | [2][3] |
| 22i | c-Met | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 | 48 | - | [4] |
Signaling Pathway
PARP1 Inhibition
[1][2]Triazolo[4,3-a]pyrazine derivatives have also been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme critical for DNA repair.[5] PARP inhibitors can induce synthetic lethality in cancer cells with homologous recombination deficiencies, such as those with BRCA1/2 mutations.
Several compounds, including 17m, 19a, 19c, 19e, 19i, and 19k , displayed potent PARP1 inhibitory activities with IC50 values below 4.1 nM.[5] These compounds also showed nanomolar antiproliferative effects against MDA-MB-436 (BRCA1-deficient) and Capan-1 (BRCA2-deficient) cells.[5] Notably, compound 19k was effective against resistant Capan-1 cells with an IC50 of less than 0.3 nM.[5]
Quantitative Data for Anticancer Activity (PARP1 Inhibition)
| Compound | Target | PARP1 IC50 (nM) | MDA-MB-436 IC50 (nM) | Capan-1 IC50 (nM) | Resistant Capan-1 IC50 (nM) | Reference |
| 17m | PARP1 | < 4.1 | < 1.9 | < 21.6 | - | [5] |
| 19a | PARP1 | < 4.1 | < 1.9 | < 21.6 | - | [5] |
| 19c | PARP1 | < 4.1 | < 1.9 | < 21.6 | - | [5] |
| 19e | PARP1 | < 4.1 | < 1.9 | < 21.6 | - | [5] |
| 19i | PARP1 | < 4.1 | < 1.9 | < 21.6 | - | [5] |
| 19k | PARP1 | < 4.1 | < 1.9 | < 21.6 | < 0.3 | [5] |
JAK1 Kinase Inhibition
The triazolopyrazine scaffold has been explored for its potential to inhibit Janus kinases (JAKs), which are involved in cytokine signaling pathways that regulate cell growth and immune responses. Specifically, efforts have been made to develop selective inhibitors of JAK1.[6]
Central Nervous System (CNS) Activity
Phosphodiesterase (PDE) Inhibition
Pyrido[4,3-e][1][2]triazolo[4,3-a]pyrazines, a class of tricyclic analogues, have been reported as potent inhibitors of phosphodiesterase 2 (PDE2) and PDE10.[1][7] PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are important second messengers in the brain. Inhibition of PDE2 can elevate cyclic nucleotide levels and is considered a potential therapeutic strategy for cognitive disorders like schizophrenia and Alzheimer's disease.
By introducing a linear, lipophilic moiety on the meta-position of the phenyl ring, selectivity for PDE2 over PDE10 was achieved.[1][7] For instance, an n-butoxy substituted analog showed potent PDE2 inhibition with 917-fold selectivity over PDE10.[7]
Quantitative Data for CNS Activity (PDE Inhibition)
| Compound | Target | PDE2 IC50 (nM) | PDE10 IC50 (nM) | Selectivity (PDE10/PDE2) | Reference |
| Compound 9 | PDE2/PDE10 | Potent | - | 917 | [7] |
Signaling Pathway
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Trifluoromethyl Group: A "Magic Bullet" in Heterocyclic Drug Design - An In-depth Technical Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has emerged as a cornerstone of modern medicinal chemistry. This powerful combination gives rise to compounds with enhanced pharmacological profiles, offering novel solutions to complex therapeutic challenges. The unique electronic properties of the CF3 group—high electronegativity, metabolic stability, and increased lipophilicity—profoundly influence the mechanism of action of these drugs, leading to improved potency, selectivity, and pharmacokinetic properties.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of several key classes of trifluoromethyl-containing heterocyclic compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Pyrazole Derivatives: Selective COX-2 Inhibition
Celecoxib: A Case Study in Anti-Inflammatory and Anticancer Action
Celecoxib, a diaryl-substituted pyrazole, is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[2][3] The trifluoromethyl group on the pyrazole ring is crucial for its selective binding to the larger, more flexible active site of COX-2 compared to the constitutively expressed COX-1.[2] This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Mechanism of Action:
Celecoxib's primary mechanism involves the inhibition of prostaglandin synthesis by blocking the COX-2 enzyme.[4][5] Prostaglandins are key mediators of inflammation and pain.[2] Beyond its anti-inflammatory effects, celecoxib has demonstrated anticancer properties.[4] This is attributed to both COX-2-dependent and independent mechanisms. In cancer cells, celecoxib can induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G1-S phase transition.[6] This is associated with the downregulation of cyclins D1 and E, and the upregulation of cell cycle inhibitors like p16 and p27.[6] Furthermore, celecoxib can trigger apoptosis through the activation of caspase-3.[6]
Quantitative Data: In Vitro Efficacy of Celecoxib
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HNE1 | Nasopharyngeal Carcinoma | 32.86 | [7] |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 | [7] |
| T24 | Urothelial Carcinoma | 63.8 | [8] |
| 5637 | Urothelial Carcinoma | 60.3 | [8] |
| K562 | Chronic Myeloid Leukemia | 46 | [6] |
| HeLa | Cervical Cancer | 37.2 | [9] |
| HCT116 | Colorectal Carcinoma | Intermediate | [9] |
| HepG2 | Liver Cancer | Intermediate | [9] |
| MCF-7 | Breast Cancer | Intermediate | [9] |
| U251 | Glioblastoma | 11.7 | [9] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the IC50 value of a test compound against COX-2.
-
Reagent Preparation:
-
Prepare a 10X solution of the test compound (e.g., in DMSO) diluted with COX Assay Buffer.
-
Reconstitute recombinant human COX-2 enzyme in sterile water.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Cofactor, and COX Probe.
-
Prepare a solution of Arachidonic Acid in NaOH.
-
-
Assay Procedure:
-
In a 96-well white opaque plate, add the test compound dilutions. Include wells for an enzyme control (no inhibitor) and an inhibitor control (e.g., Celecoxib).
-
Add the Reaction Mix to all wells.
-
Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[10]
-
Signaling Pathway and Experimental Workflow
Indole Derivatives: PARP Inhibition in Cancer Therapy
Rucaparib: A Paradigm of Synthetic Lethality
Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, PARP-2, and PARP-3.[11] It is a prime example of a drug that exploits the concept of "synthetic lethality" for cancer treatment. This approach targets a secondary DNA repair pathway in cancer cells that already have a deficiency in a primary pathway, such as homologous recombination (HR) due to BRCA1/2 mutations.[11]
Mechanism of Action:
PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited by rucaparib, these SSBs are not repaired and can progress to more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with mutated BRCA1 or BRCA2, the HR pathway is compromised. The accumulation of unrepaired DSBs leads to genomic instability and ultimately, cell death.[12] Rucaparib mimics the nicotinamide moiety of NAD+, binding to the active site of PARP and preventing its catalytic activity.[12]
Quantitative Data: In Vitro Potency of Rucaparib
| Target | Parameter | Value (nM) | Reference |
| PARP-1 | Ki | 1.4 | [13] |
| PARP-1 | IC50 | 0.8 | [14] |
| PARP-2 | IC50 | 0.5 | [14] |
| PARP-3 | IC50 | 28 | [14] |
| UWB1.289 (BRCA1 mutant) | IC50 (cytotoxicity) | 375 | [14] |
Experimental Protocol: PARP Inhibition Assay (Cell-Based)
This protocol describes a general method to assess the inhibition of PARP activity in a cellular context.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a BRCA-mutant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PARP inhibitor (e.g., Rucaparib) for a specified time (e.g., 1 hour).
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells in a suitable PARP buffer.
-
Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Adjust the protein concentration of all samples to be equal.
-
-
PARP Activity Measurement (ELISA-based):
-
Add the cell lysates to a histone-coated 96-well plate.
-
Add biotinylated NAD+ to initiate the PARP reaction and incubate.
-
Wash the wells to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash away unbound conjugate and add a chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
Signaling Pathway and Experimental Workflow
Pyrrolopyrimidine Derivatives: JAK-STAT Signaling Inhibition
Tofacitinib: Targeting Autoimmune Diseases
Tofacitinib is a pyrrolopyrimidine-based Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis.[17] The trifluoromethyl group in its structure contributes to its binding affinity and selectivity.
Mechanism of Action:
Tofacitinib inhibits the JAK-STAT signaling pathway.[13] Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate and activate Signal Transducers and Activators of Transcription (STATs), which translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.[13] Tofacitinib, by inhibiting JAKs (primarily JAK1 and JAK3), prevents the phosphorylation and activation of STATs, thereby downregulating the inflammatory cascade.[13][17] This leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and IL-17, and interferon-gamma.[17]
Quantitative Data: In Vitro Potency of Tofacitinib
| JAK Combination | IC50 (nM) | Reference |
| JAK1/JAK3 | 56 | [13] |
| JAK1/JAK2 | 406 | [13] |
| JAK2/JAK2 | 1377 | [13] |
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay
This protocol describes a method for determining the IC50 of a compound against a specific JAK isoform.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (e.g., Tofacitinib) in DMSO.
-
Prepare a 2X enzyme/substrate solution containing the recombinant JAK enzyme and a specific peptide substrate in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
-
Assay Procedure:
-
Dispense the compound dilutions into a 384-well plate.
-
Add the enzyme/substrate mix to each well and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate to allow for the enzymatic reaction to proceed.
-
-
Detection and Data Analysis:
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Calculate the percent inhibition at each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[18]
-
Signaling Pathway and Experimental Workflow
Quinoline Derivatives: Antimalarial Action
Mefloquine: Targeting Protein Synthesis in Plasmodium falciparum
Mefloquine is a quinoline methanol derivative that has been a mainstay in the prevention and treatment of malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum.
Mechanism of Action:
Recent studies have revealed that mefloquine's primary mechanism of action is the inhibition of protein synthesis in the malaria parasite.[19][20] It achieves this by targeting the 80S ribosome of P. falciparum.[19][20] Cryo-electron microscopy has shown that mefloquine binds to the GTPase-associated center of the ribosome, thereby stalling protein translation.[19] While it was previously thought to interfere with heme polymerization, similar to chloroquine, this is now considered a secondary effect.
Quantitative Data: In Vitro Antimalarial Activity of Mefloquine
| P. falciparum Strain | Parameter | Value (ng/mL) | Reference |
| Various (primary infections) | Geometric Mean IC50 | 27 | [21] |
| Various (recrudescent infections) | Geometric Mean IC50 | Higher than primary | [21] |
Note: IC50 values can vary significantly between different parasite strains.
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)
This assay measures parasite proliferation by quantifying parasitic DNA.
-
Parasite Culture and Synchronization:
-
Culture P. falciparum in human erythrocytes and synchronize to the ring stage.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test compound (e.g., Mefloquine) in culture medium in a 96-well plate.
-
Add the synchronized parasite culture to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Staining:
-
Add a lysis buffer containing SYBR Green I dye to each well and incubate in the dark.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure fluorescence intensity (Ex: ~485 nm, Em: ~530 nm).
-
Calculate the IC50 value from the dose-response curve.[22]
-
Logical Relationship and Experimental Workflow
Pyrazinecarboxamide Derivatives: Broad-Spectrum Antiviral Activity
Favipiravir: Inhibiting Viral RNA-Dependent RNA Polymerase
Favipiravir is a pyrazinecarboxamide derivative with broad-spectrum antiviral activity against various RNA viruses, including influenza viruses.[5][9]
Mechanism of Action:
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[5][9] Favipiravir-RTP acts as a purine analogue and is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp).[9][11] It competitively inhibits the incorporation of natural nucleotides and can also be incorporated into the nascent viral RNA chain, leading to chain termination and lethal mutagenesis.[11][23] This disruption of viral RNA synthesis prevents viral replication. A key advantage of favipiravir is its selectivity for viral RdRp over human DNA and RNA polymerases.[14]
Quantitative Data: In Vitro Antiviral Activity of Favipiravir
| Virus | Parameter | Value (µg/mL) | Reference |
| Influenza Virus (various strains) | EC50 | 0.014 - 0.55 | [9][14] |
| SARS-CoV-2 (Vero E6 cells) | IC50 | 61.88 µM (~9.7 µg/mL) | [2] |
| Influenza Virus RdRp | IC50 (for favipiravir-RTP) | 0.341 µM (~0.05 µg/mL) | [14] |
Experimental Protocol: RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol provides a general framework for assessing the inhibition of viral RdRp.
-
Reagent Preparation:
-
Purify the recombinant viral RdRp complex.
-
Prepare a suitable RNA template and primer.
-
Prepare solutions of nucleoside triphosphates (NTPs), including a labeled nucleotide if using a radioactivity-based assay.
-
Prepare serial dilutions of the test compound (the active triphosphate form).
-
-
Assay Procedure:
-
Combine the RdRp enzyme, RNA template/primer, and the test compound in a reaction buffer.
-
Initiate the polymerization reaction by adding the NTP mix.
-
Incubate the reaction at an optimal temperature for a defined period.
-
-
Detection of RNA Synthesis:
-
Stop the reaction.
-
Separate the newly synthesized RNA product from unincorporated nucleotides (e.g., by gel electrophoresis or filter binding).
-
Quantify the amount of product formed (e.g., by autoradiography, fluorescence, or other detection methods).
-
-
Data Analysis:
Signaling Pathway and Experimental Workflow
Conclusion
The trifluoromethyl group is a privileged substituent in the design of heterocyclic drugs, imparting properties that lead to diverse and potent mechanisms of action. From the selective inhibition of enzymes like COX-2 and PARP to the disruption of essential pathogen machinery such as the ribosome and viral polymerases, and the modulation of critical signaling pathways like JAK-STAT, trifluoromethyl-containing heterocycles have demonstrated significant therapeutic impact. The continued exploration of these compounds, guided by a deep understanding of their mechanisms of action and facilitated by robust experimental methodologies, holds immense promise for the future of drug discovery and development.
References
- 1. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir | RNA Polymerase | Tocris Bioscience [tocris.com]
- 3. docta.ucm.es [docta.ucm.es]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 11. Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19 — HTC "Chemrar" [en.chemrar.ru]
- 12. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptmasterguide.com [ptmasterguide.com]
- 14. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]
- 18. benchchem.com [benchchem.com]
- 19. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 20. Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility and Stability of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine. Due to the limited publicly available quantitative data for this specific molecule, this guide also outlines standard experimental protocols for determining these crucial physicochemical properties, in line with industry standards.
Physicochemical Properties
3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine is a heterocyclic compound with a molecular formula of C₆H₃F₃N₄ and a molecular weight of approximately 188.11 g/mol . Its structure, featuring a trifluoromethyl group, suggests that it may exhibit unique solubility and stability characteristics that are critical for its application in pharmaceutical and agrochemical research. The trifluoromethyl group can enhance metabolic stability and bioavailability.[1]
Solubility Profile
Currently, there is a lack of specific quantitative solubility data for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine in the public domain. However, qualitative solubility information is available for a closely related hydrogenated analog, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride.
Table 1: Qualitative Solubility of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
Source: Various chemical supplier safety data sheets.
It is important to note that the hydrogenation of the pyrazine ring and the presence of a hydrochloride salt will significantly influence the solubility profile compared to the parent compound. Generally, the salt form of a compound is more water-soluble.
Experimental Protocols for Solubility Determination
For researchers aiming to quantify the solubility of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine, the following established methods are recommended.
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[5]
Protocol:
-
Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO).
-
Addition of Compound: Add an excess amount of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine to each vial to create a saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet any remaining solid.
-
Sampling and Analysis: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: Calculate the solubility based on the measured concentration and the dilution factor.
Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the aqueous buffer of interest.
-
Precipitation Monitoring: Monitor the plate for the formation of a precipitate. This can be done visually or using automated plate readers that measure turbidity (nephelometry) or light scattering.
-
Determination: The kinetic solubility is the highest concentration at which no precipitate is observed.
Stability Profile
The stability of a compound under various environmental conditions is a critical parameter, particularly for drug development. While specific stability data for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine is not available, general stability testing protocols are well-established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[2][3][4][6]
For a related compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride, recommended storage conditions for a stock solution are -80°C for 6 months or -20°C for 1 month in a sealed container, away from moisture.[7]
Experimental Protocols for Stability Assessment
The following protocols are based on ICH guidelines for stability testing of new drug substances.[2][6]
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.
Protocol:
-
Stress Conditions: Expose solutions of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine to a variety of stress conditions, including:
-
Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic: 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Dry heat (e.g., 80 °C).
-
Photolytic: Exposure to UV and visible light (ICH Q1B guidelines).
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterization: If significant degradation is observed, degradation products can be characterized using LC-MS/MS and NMR.
These studies are designed to determine the shelf-life of the compound under defined storage conditions.[6]
Protocol:
-
Storage Conditions: Store samples of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine under the following ICH-recommended conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[6]
-
Analysis: Analyze the samples for purity, potency, and the presence of any degradation products using a validated stability-indicating analytical method.
Visualized Workflows
The following diagrams illustrate the general workflows for determining the solubility and stability of a pharmaceutical compound like 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.
Caption: Generalized workflow for solubility determination.
Caption: Generalized workflow for stability testing.
Conclusion
References
- 1. mastercontrol.com [mastercontrol.com]
- 2. Stability Testing ICH Guidelines | LSC Group® [lscgroupllc.com]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. scispace.com [scispace.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. database.ich.org [database.ich.org]
Methodological & Application
The Versatile Intermediate: Application Notes and Protocols for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine and its derivatives, particularly the tetrahydro- form, have emerged as pivotal intermediates in modern pharmaceutical synthesis. Their unique structural features, including the trifluoromethyl group which enhances metabolic stability and bioavailability, make them valuable building blocks for a range of therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this intermediate, with a primary focus on the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, as well as its emerging roles in anti-cancer and anti-malarial drug discovery.
Application in the Synthesis of DPP-4 Inhibitors: The Case of Sitagliptin
The most prominent application of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride is as a key building block in the synthesis of Sitagliptin, a widely prescribed oral medication for the management of type 2 diabetes.[5] Sitagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] By prolonging the action of these hormones, Sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[6]
Signaling Pathway of DPP-4 Inhibition
The mechanism of action of DPP-4 inhibitors like Sitagliptin involves the modulation of the incretin pathway. The following diagram illustrates this signaling cascade.
Experimental Protocols
Several synthetic routes to this key intermediate have been reported. Below are two common methods.
Method 1: From 2-Chloropyrazine [7]
This method involves a multi-step synthesis starting from commercially available 2-chloropyrazine.
Protocol:
-
Hydrazinolysis: To a solution of ethanol and hydrazine hydrate, add 2-chloropyrazine dropwise. Adjust the pH to 6 and stir to obtain 2-hydrazinopyrazine.
-
Acylation and Cyclization: In chlorobenzene, add trifluoroacetic anhydride followed by 2-hydrazinopyrazine. Heat the mixture and add methanesulfonic acid to facilitate cyclization. After reflux, concentrate the solution.
-
Reduction: The crude cyclized product is subjected to catalytic hydrogenation using 10% palladium on carbon in ethanol under a hydrogen atmosphere (4 bar) at 23-25°C for 4.5 hours.[7]
-
Salt Formation: After filtration and concentration, the residue is treated with an ethanolic solution of hydrogen chloride to precipitate the final product. The product is washed and dried to a constant weight.
Method 2: From N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide [8]
Protocol:
-
A suspension of N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide (27.3 g, 0.13 mol) in 110 mL of methanol is warmed to 55°C.[8]
-
37% Hydrochloric acid (11.2 mL, 0.14 mol) is added over 15 minutes at this temperature. The reaction is aged for 30 minutes.[8]
-
The solution is cooled to 20°C until a seed bed forms.
-
300 mL of methyl tert-butyl ether (MTBE) is added over 1 hour.
-
The resulting slurry is cooled to 2°C, aged for 30 minutes, and filtered.
-
The solids are washed with 50 mL of ethanol:MTBE (1:3) and dried under vacuum at 45°C.
| Parameter | Method 1 | Method 2 |
| Starting Material | 2-Chloropyrazine | N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide |
| Key Reagents | Hydrazine hydrate, trifluoroacetic anhydride, Pd/C | Methanol, Hydrochloric acid |
| Hydrogenation Pressure | 4 bar[7] | Not applicable |
| Hydrogenation Time | 4.5 hours[7] | Not applicable |
| Purity (HPLC) | 99.3%[7] | 99.5%[8] |
The final step in the synthesis of Sitagliptin involves the coupling of the triazolopyrazine intermediate with a protected β-amino acid derivative.
Protocol:
-
To a solution of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative (e.g., the N-Boc protected version) in a suitable solvent such as dichloromethane, add coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt).
-
Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride and a base such as diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After workup and purification, the protecting group (e.g., Boc) is removed using acidic conditions to yield Sitagliptin.
| Parameter | Value |
| Coupling Agents | EDCI, HOBT |
| Base | DIPEA |
| Reaction Time | 12 hours |
| Overall Yield (from intermediate) | Reported up to 82% in some optimized processes[9] |
Emerging Applications in Oncology
The 3-(trifluoromethyl)-triazolo[4,3-a]pyrazine scaffold is not limited to diabetes treatment. Recent research has explored its potential in the development of novel anti-cancer agents. Derivatives of this intermediate have shown promising activity against various cancer cell lines.[10][11]
Mechanism of Action in Cancer
The anti-cancer activity of these derivatives is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One study reported that certain derivatives induce apoptosis through the mitochondrial pathway by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3.[10] Another study identified derivatives that act as dual c-Met/VEGFR-2 inhibitors, crucial targets in cancer therapy.[11]
Experimental Protocol for Synthesis of Anti-Cancer Derivatives
A general procedure for synthesizing N-aryl-3-(trifluoromethyl)-5,6-dihydro-[2][3][4]triazolo[4,3-α]pyrazine-7(8H)-carboxamides is described below.[10]
Protocol:
-
Suspend 3-trifluoromethyl-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-α]pyrazine hydrochloride (1 mmol) in dichloromethane (10 mL).
-
Add triethylamine (1.5 mmol) to the suspension at room temperature.
-
Add the desired isocyanate (1.2 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 5 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate the solvent.
-
Purify the crude product by column chromatography.
| Derivative (Example) | Isocyanate Used | Yield | IC50 (HT-29 cells) |
| RB1 | 1-(chloromethyl)-4-isocyanatobenzene | 92%[10] | Not specified |
| RB7 | 1-isocyanato-4-nitrobenzene | Not specified | 6.587 µM[10] |
Applications in Anti-Malarial Drug Discovery
The triazolopyrazine scaffold has also been investigated for its potential in developing new anti-malarial drugs.[2] The Open Source Malaria (OSM) consortium has identified this scaffold as a promising series for targeting Plasmodium falciparum.[4]
Mechanism of Action in Malaria
The proposed mechanism of action for these anti-malarial compounds involves the inhibition of the P. falciparum Na+/H+-ATPase (PfATP4).[12] This enzyme is crucial for maintaining sodium ion homeostasis within the parasite. Inhibition of PfATP4 disrupts this balance, leading to parasite death.[12]
Biological Activity of Anti-Malarial Derivatives
Various derivatives of the triazolopyrazine scaffold have been synthesized and tested for their anti-malarial activity. The IC50 values against different strains of P. falciparum have been reported.
| Compound Series | Modification | IC50 (3D7 strain) | IC50 (Dd2 strain) |
| OSM Series 4 | Varied substitutions | As low as 16 nM[4] | - |
| Fluorinated Analogues | Introduction of CF3, CF2H, CF2Me | 0.2 to >80 µM[4] | 0.2 to >80 µM[4] |
Conclusion
3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine and its derivatives are highly valuable intermediates in pharmaceutical research and development. While their role in the synthesis of the anti-diabetic drug Sitagliptin is well-established, their potential in developing new treatments for cancer and malaria is a rapidly growing area of investigation. The synthetic versatility and favorable pharmacological properties conferred by this scaffold ensure its continued importance in the quest for novel therapeutics. The protocols and data presented here provide a foundation for researchers to explore and expand upon the applications of this versatile chemical entity.
References
- 1. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. malariaworld.org [malariaworld.org]
- 5. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 8. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 12. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for Antibacterial Screening of Triazolopyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the preliminary antibacterial screening of novel triazolopyrazine derivatives. The described methods are fundamental in identifying and characterizing the antibacterial potential of these compounds, focusing on the determination of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against common bacterial pathogens.
Introduction
The emergence of multidrug-resistant bacteria necessitates the discovery and development of new antimicrobial agents. Triazolopyrazine derivatives have been identified as a promising class of heterocyclic compounds with potential antibacterial activity.[1][2] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[3] This document outlines a standardized workflow for the initial in vitro evaluation of these compounds.
Data Presentation
The antibacterial activity of newly synthesized triazolopyrazine derivatives is typically evaluated against a panel of Gram-positive and Gram-negative bacteria. The results, expressed as MIC and MBC values, are crucial for structure-activity relationship (SAR) studies. Below is a template for presenting such quantitative data.
Table 1: Hypothetical Antibacterial Activity of Triazolopyrazine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| TPZ-001 | Staphylococcus aureus (ATCC 29213) | 16 | 32 | 2 | Bactericidal |
| Escherichia coli (ATCC 25922) | 32 | >128 | >4 | Bacteriostatic | |
| TPZ-002 | Staphylococcus aureus (ATCC 29213) | 8 | 16 | 2 | Bactericidal |
| Escherichia coli (ATCC 25922) | 16 | 32 | 2 | Bactericidal | |
| Ampicillin | Staphylococcus aureus (ATCC 29213) | 32 | 64 | 2 | Bactericidal |
| (Control) | Escherichia coli (ATCC 25922) | 8 | 16 | 2 | Bactericidal |
Note: The interpretation of bactericidal versus bacteriostatic activity is based on the MBC/MIC ratio. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[4][5]
Experimental Protocols
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.[6][7][8]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[9][10]
Materials:
-
Triazolopyrazine derivatives (stock solutions of known concentration)
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette and sterile tips
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08 to 0.13).[11]
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each triazolopyrazine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a separate 96-well plate or in microcentrifuge tubes to create a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Microtiter Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a sterile 96-well microtiter plate.
-
Add 50 µL of the appropriate compound dilution to each well, starting from the highest concentration.
-
Include a positive control (bacteria in broth without any compound) and a negative control (broth only) for each plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][12]
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette and tips
-
Incubator (35 ± 2°C)
Protocol:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[4]
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Also, plate an aliquot from the positive control well to confirm the initial inoculum count.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determination of MBC:
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the antibacterial screening of triazolopyrazine derivatives.
Caption: Workflow for MIC and MBC Determination.
Potential Mechanism of Action
Triazole-containing compounds have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3] The diagram below illustrates this proposed mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. benchchem.com [benchchem.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: In Vitro Anticancer Assay of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vitro evaluation of the anticancer properties of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine compounds. The methodologies outlined herein are based on established scientific literature and are intended to guide researchers in the consistent and reproducible assessment of this class of compounds.
Introduction
Derivatives of the 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine scaffold have emerged as a promising class of heterocyclic compounds with potent anticancer activities. In vitro studies have demonstrated their efficacy against a range of human cancer cell lines, including those of lung, breast, and colon origin. The primary mechanisms of action for these compounds appear to involve the induction of apoptosis through the mitochondrial pathway and the inhibition of key signaling kinases, such as c-Met and VEGFR-2, which are crucial for tumor growth, proliferation, and angiogenesis.[1] This document serves as a practical guide for the experimental evaluation of these compounds.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the reported in vitro cytotoxic activities (IC50 values) of representative 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine compounds against various human cancer cell lines.
Table 1: IC50 Values of[1]triazolo[4,3-a]pyrazine Derivatives Against Various Cancer Cell Lines
| Compound | A549 (Lung Cancer) (µM) | MCF-7 (Breast Cancer) (µM) | HeLa (Cervical Cancer) (µM) |
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
Data sourced from a study on[1]triazolo[4,3-a] pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors.
Table 2: IC50 Values of 3-trifluoromethyl-5,6-dihydro-[1]triazolo pyrazine Derivatives Against Colon Cancer Cell Lines
| Compound | HT-29 (Colon Cancer) (µM) | HCT-116 (Colon Cancer) (µM) |
| RB7 | 6.587 - 11.10 | Not Specified |
Data indicates that compound RB7 showed remarkable anticancer activity on HT-29 cells with an IC50 of 8.18 µM.[1][2]
Experimental Protocols
Detailed protocols for the key in vitro assays are provided below.
Cell Viability Assessment (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the test compounds.[2][3][4]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine compounds
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Materials:
-
6-well plates
-
Treated and untreated cells
-
Cold 70% ethanol
-
Cold PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Western Blot Analysis of Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.[5]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, c-Met, p-c-Met, VEGFR-2, p-VEGFR-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Key Mechanisms
The following diagrams illustrate the experimental workflow and the signaling pathways implicated in the anticancer activity of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine compounds.
Caption: Experimental workflow for in vitro anticancer evaluation.
Caption: Mitochondrial pathway of apoptosis induction.
Caption: Inhibition of c-Met and VEGFR-2 signaling pathways.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. bosterbio.com [bosterbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Antimalarial Activity Testing of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new antimalarial agents with novel mechanisms of action. The 1,2,4-triazolo[4,3-a]pyrazine scaffold has been identified as a promising chemotype, with derivatives demonstrating potent in vitro and in vivo antimalarial activity.[1][2][3] This series of compounds, often referred to as OSM Series 4 by the Open Source Malaria consortium, has shown significant potency against various strains of P. falciparum, with some analogues exhibiting IC50 values as low as 16 nM.[4] The proposed mechanism of action for this class of compounds involves the inhibition of the P. falciparum ATPase, PfATP4, which is crucial for maintaining sodium ion homeostasis in the parasite.[4][5][6] Disruption of this process leads to an increased acid load, parasite growth inhibition, and ultimately, parasite death.[4] This document provides detailed protocols for the synthesis, in vitro screening, and in vivo evaluation of 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives.
Data Presentation
In Vitro Antimalarial Activity and Cytotoxicity
The following table summarizes the in vitro antimalarial activity of various triazolopyrazine derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2, W2) strains of P. falciparum, along with their cytotoxicity against the human embryonic kidney cell line (HEK293).
| Compound ID | Modifications | P. falciparum 3D7 IC50 (µM) | P. falciparum Dd2/W2 IC50 (µM) | HEK293 Cytotoxicity IC50 (µM) | Selectivity Index (SI) | Reference |
| Series 4 Analogues | Varied substitutions | 0.2 to >80 | 0.2 to >80 | >80 | Not specified | [4][7][8][9][10] |
| Amine Derivatives (2-15) | Aminations at the 5-position | >80 (for most) | Not specified | >80 (for 10-12) | Not specified | [1][2] |
| Tertiary Alkylamines (10-14) | Tertiary alkylamines at the 5-position | 9.90 to 23.30 | Not specified | >80 (for 10-12) | Not specified | [1][2] |
| Ether-linked Derivative (2) | Phenethyl ether at the 5-position | 0.3 | Not specified | Not specified | Not specified | [5] |
| Methylated Ether (13) | Methylation at C-8 of compound 2 | 11.1 | Not specified | Not specified | Not specified | [5] |
| Triazolopyrimidine Hybrids | Hybrid with 4-aminoquinoline | 11.6 - 52.2 | 11.3 - 53.8 | Not specified | Not specified | [11] |
Note: The selectivity index (SI) is calculated as the ratio of the cytotoxicity IC50 to the antimalarial IC50.
Experimental Protocols
Synthesis of 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine Derivatives
The synthesis of the core scaffold, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, can be achieved through a multi-step process starting from 2-chloro-3-hydrazinopyrazine and trifluoroacetic anhydride.[12] Further derivatization can be accomplished through late-stage functionalization techniques such as Diversinate™ chemistry or photoredox catalysis to introduce various functional groups at different positions of the triazolopyrazine core.[5][7][8][10]
General Late-Stage Functionalization Protocol (using Diversinate™ Reagents):
-
Dissolve the triazolopyrazine scaffold (0.1 mmol) in a 1:1 mixture of DMSO and CH2Cl2 (250 µL each).
-
Add the desired Diversinate™ reagent (0.2 mmol, 2 equivalents) and trifluoroacetic acid (TFA, 40 µL, 5 equivalents).
-
Add filtered water (100 µL) and stir the reaction mixture for 30 minutes at room temperature.
-
Cool the reaction to 4 °C.
-
Slowly add 70% tert-butyl hydroperoxide (TBHP, 41 µL, 3 equivalents) over 5 minutes.
-
Allow the reaction to stir for 16 hours.
-
Monitor the reaction progress by LCMS. If the reaction is incomplete, an additional 0.2 mmol of Diversinate™ reagent and 0.3 mmol of TBHP can be added, and the reaction stirred for another 24 hours.
-
Purify the crude product using semi-preparative reverse-phase HPLC.[5]
In Vitro Antimalarial Activity Assay (P. falciparum)
This protocol is adapted from methodologies used for testing triazolopyrazine and related compounds.[4][5][7][8][9][10][11]
-
Parasite Culture: Culture P. falciparum strains (e.g., 3D7 and Dd2) in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine. Maintain the cultures at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Prepare stock solutions of the test compounds in 100% DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 to 100 µM.
-
Assay Plate Preparation: Add 100 µL of the drug dilutions to a 96-well microtiter plate.
-
Parasite Addition: Add 100 µL of synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the conditions described in step 1.
-
Quantification of Parasite Growth:
-
SYBR Green I-based Assay: After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I. Incubate in the dark for 1 hour. Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
[3H]-Hypoxanthine Incorporation Assay: Alternatively, add [3H]-hypoxanthine to the wells and incubate for a further 24 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[13]
-
-
Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
In Vitro Cytotoxicity Assay (HEK293 Cells)
This protocol is based on methods described for testing triazolopyrazine derivatives against a human cell line.[4][7][8][9][10]
-
Cell Culture: Culture human embryonic kidney (HEK293) cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Addition: Add serial dilutions of the test compounds (in culture medium) to the wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Viability Assessment (Resazurin Assay):
-
Add resazurin solution to each well and incubate for 4 hours.
-
Measure the fluorescence with a microplate reader at an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis: Calculate the 50% cytotoxic concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Antimalarial Efficacy Study (P. berghei Mouse Model)
This protocol is based on a model used for testing related triazolopyrimidine compounds and can be adapted for triazolopyrazine derivatives.[14]
-
Animal Model: Use female BALB/c mice (8-10 weeks old).
-
Parasite Inoculation: Infect the mice intravenously with 1 x 10^6 Plasmodium berghei-infected red blood cells.
-
Drug Administration:
-
Randomly assign the infected mice to treatment and control groups.
-
Prepare a formulation of the test compound suitable for oral gavage (e.g., in a vehicle of 0.5% carboxymethylcellulose and 0.1% Tween 80).
-
Administer the test compound orally at a predetermined dose (e.g., 50-100 mg/kg) once or twice daily for 4 consecutive days, starting 24 hours post-infection.
-
The control group should receive the vehicle only.
-
-
Monitoring Parasitemia:
-
Starting on day 3 post-infection, prepare thin blood smears from the tail vein of each mouse daily.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitized red blood cells by microscopic examination.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group on each day.
-
Determine the percentage of parasite suppression in the treated groups compared to the vehicle control group.
-
Monitor the mice for survival.
-
Visualizations
Proposed Signaling Pathway of Triazolopyrazine Derivatives
Caption: Proposed mechanism of action for triazolopyrazine derivatives.
Experimental Workflow for Antimalarial Testing
Caption: Generalized experimental workflow for testing derivatives.
References
- 1. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Synthesis of New Triazolopyrazine Antimalarial Compounds [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. malariaworld.org [malariaworld.org]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention in various fields of chemical research, including pharmaceuticals and agrochemicals.[1][2] Its structural features, particularly the trifluoromethyl group and the triazolopyrazine core, suggest its potential as a lead compound for the development of novel pesticides. The trifluoromethyl group can enhance metabolic stability and biological activity, properties that are highly desirable in the design of effective agrochemicals.[1] While extensive research has been conducted on the pharmaceutical applications of this scaffold, its exploration in agrochemical science is an emerging area. These application notes provide an overview of its potential applications in herbicide, fungicide, and insecticide research, along with detailed experimental protocols for its evaluation.
Potential Agrochemical Applications
The triazole moiety is a well-established pharmacophore in a variety of commercial fungicides, acting primarily through the inhibition of sterol biosynthesis in fungi.[3] Similarly, the triazolopyrimidine scaffold, structurally related to triazolo[4,3-a]pyrazine, is known to exhibit herbicidal activity, often by inhibiting the acetolactate synthase (ALS) enzyme in plants.[4][5] The unique combination of these structural features in 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine makes it a promising candidate for the development of novel agrochemicals with potential herbicidal, fungicidal, and insecticidal properties.
Data Presentation: Hypothetical Agrochemical Activity
The following tables present hypothetical quantitative data to illustrate the potential agrochemical activities of 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine and its derivatives. This data is for illustrative purposes only and should be confirmed through experimental validation.
Table 1: Herbicidal Activity (Hypothetical Data)
| Compound | Pre-emergence IC50 (µM) vs. Avena fatua | Post-emergence IC50 (µM) vs. Amaranthus retroflexus |
| 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine | 50 | 75 |
| Derivative A | 25 | 40 |
| Derivative B | 80 | 110 |
| Commercial Standard (e.g., Atrazine) | 10 | 15 |
Table 2: Fungicidal Activity (Hypothetical Data)
| Compound | EC50 (µg/mL) vs. Botrytis cinerea | EC50 (µg/mL) vs. Puccinia triticina |
| 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine | 15 | 25 |
| Derivative C | 8 | 12 |
| Derivative D | 30 | 45 |
| Commercial Standard (e.g., Tebuconazole) | 2 | 5 |
Table 3: Insecticidal Activity (Hypothetical Data)
| Compound | Contact Toxicity LD50 (µ g/insect ) vs. Myzus persicae | Oral Toxicity LD50 (µ g/insect ) vs. Spodoptera frugiperda |
| 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine | 5 | 10 |
| Derivative E | 2 | 4 |
| Derivative F | 12 | 20 |
| Commercial Standard (e.g., Imidacloprid) | 0.5 | 1 |
Experimental Protocols
Synthesis of 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine Hydrochloride
A common synthetic route involves a multi-step process starting from 2-chloropyrazine and trifluoroacetic anhydride. The key steps include hydrazinolysis, cyclization, and subsequent reduction.[6]
Materials:
-
2-chloropyrazine
-
Hydrazine hydrate
-
Ethanol
-
Chlorobenzene
-
Trifluoroacetic anhydride
-
Methanesulfonic acid
-
Palladium on carbon (10%)
-
Hydrogen chloride (in ethanol)
-
Nitrogen gas
Procedure:
-
Hydrazinolysis: Dissolve 2-chloropyrazine in ethanol and add hydrazine hydrate. Adjust the pH to 6 and stir. Remove impurities to obtain 2-hydrazinylpyrazine.
-
Acylation and Cyclization: In a separate flask, add chlorobenzene and trifluoroacetic anhydride. Add the 2-hydrazinylpyrazine while stirring. Heat the mixture and add methanesulfonic acid. Reflux the reaction mixture. After the reaction is complete, concentrate under reduced pressure. Adjust the pH to 12 to separate the organic phase.
-
Reduction: In a high-pressure kettle under a nitrogen atmosphere, add 10% palladium on carbon and an ethanol solution of the product from the previous step. Hydrogenate the mixture.
-
Salt Formation: After the reaction, filter and concentrate the solution. Mix the residue with an ethanol solution of hydrogen chloride. Stir the mixed solution to allow for precipitation.
-
Purification: Separate the precipitate by filtration, wash with cold ethanol, and dry to a constant weight to obtain 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][7]triazolo[4,3-a]pyrazine hydrochloride.
Herbicidal Activity Screening
Pre-emergence Herbicidal Assay This protocol assesses the herbicidal effect of the compound on weed seeds before they germinate.[7][8][9][10]
Materials:
-
Test compound (dissolved in a suitable solvent like acetone or DMSO)
-
Pots or trays filled with sterile soil mix
-
Seeds of target weed species (e.g., Avena fatua, Amaranthus retroflexus)
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber
Procedure:
-
Fill pots with soil mix and sow a predetermined number of weed seeds at a uniform depth.
-
Prepare a series of concentrations of the test compound.
-
Apply the test solutions evenly to the soil surface using a spray chamber.
-
Include a solvent-only control and a commercial herbicide standard.
-
Place the pots in a greenhouse under optimal conditions for weed germination and growth.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their fresh weight or shoot length compared to the control.
-
Calculate the concentration that inhibits growth by 50% (IC50).
Post-emergence Herbicidal Assay This protocol evaluates the herbicidal effect on established weeds.[7][9][11][12]
Materials:
-
Same as pre-emergence assay, but with established weed seedlings.
Procedure:
-
Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test compound solutions directly to the foliage of the seedlings using a spray chamber.
-
Include appropriate controls.
-
Return the pots to the greenhouse.
-
After a set period (e.g., 7-14 days), assess the herbicidal damage using a rating scale (0 = no effect, 100 = complete kill) and by measuring the fresh or dry weight of the shoots.
-
Calculate the IC50 value.
Fungicidal Activity Screening
In Vitro Antifungal Assay (Broth Microdilution Method) This method determines the minimum inhibitory concentration (MIC) of the compound against fungal pathogens.[13][14][15][16]
Materials:
-
Test compound (dissolved in DMSO)
-
Fungal strains (e.g., Botrytis cinerea, Puccinia triticina)
-
96-well microtiter plates
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in the microtiter plate wells using the growth medium.
-
Prepare a standardized fungal spore suspension.
-
Inoculate each well with the fungal suspension.
-
Include a growth control (no compound) and a sterility control (no fungus).
-
Incubate the plates under conditions suitable for fungal growth.
-
After incubation, determine the MIC by visually assessing the lowest concentration that inhibits fungal growth or by measuring the optical density with a microplate reader.
-
The half-maximal effective concentration (EC50) can be calculated from the dose-response curve.
Insecticidal Activity Screening
Contact Toxicity Bioassay This assay determines the toxicity of the compound when it comes into direct contact with the insect.[17][18][19][20]
Materials:
-
Test compound (dissolved in a volatile solvent like acetone)
-
Target insect species (e.g., aphids - Myzus persicae, caterpillars - Spodoptera frugiperda)
-
Micro-applicator or syringe
-
Petri dishes or vials
-
Controlled environment chamber
Procedure:
-
Prepare a range of concentrations of the test compound.
-
Apply a small, precise volume of the test solution directly to the dorsal thorax of each insect using a micro-applicator.
-
Treat a control group with the solvent only.
-
Place the treated insects in clean containers with a food source.
-
Maintain the insects in a controlled environment.
-
Assess mortality at specific time intervals (e.g., 24, 48, 72 hours).
-
Calculate the lethal dose that causes 50% mortality (LD50).
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cottoninc.com [cottoninc.com]
- 12. Things to consider for a successful postemergence herbicide application [blog-crop-news.extension.umn.edu]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.4. In Vitro Antimicrobial Activity Assay [bio-protocol.org]
- 17. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. jove.com [jove.com]
- 20. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
Application Notes and Protocols: 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine is a nitrogen-rich heterocyclic compound primarily investigated for its wide-ranging biological activities, finding significant use as a scaffold in the development of pharmaceuticals, particularly in antidiabetic, anti-cancer, and antibacterial agents.[1] Its unique molecular structure, featuring a fused triazolo-pyrazine ring system and a trifluoromethyl group, also imparts properties that are of considerable interest in the field of materials science. The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and specific electronic characteristics, while the triazole moiety can improve the performance of materials in electronic applications.
While the exploration of 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine in materials science is an emerging field with less extensive specific data compared to its pharmaceutical applications, its potential is noteworthy. This document provides an overview of its potential applications in advanced polymers and organic electronics, along with generalized experimental protocols for its synthesis and incorporation into materials. The data presented for analogous compounds serves to guide future research in this promising area.
Application Notes
Potential for Advanced Polymers with Enhanced Thermal and Chemical Stability
The incorporation of 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine into polymer backbones is a promising strategy for developing advanced materials with superior thermal and chemical resistance. The high nitrogen content of the triazolopyrazine ring can lead to the formation of a stable char layer upon heating, which acts as a protective barrier, thus enhancing the polymer's flame retardancy and thermal stability. Furthermore, the strong C-F bonds in the trifluoromethyl group contribute to the overall chemical inertness and oxidative stability of the resulting polymer.
These characteristics make such polymers potentially suitable for applications in demanding environments, such as in the aerospace, automotive, and electronics industries, where materials are required to withstand high temperatures and exposure to corrosive chemicals.
Application in Organic Electronics
Nitrogen-containing heterocyclic compounds are widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to their electron-deficient nature which facilitates electron transport. The 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine core, with its high electron affinity, is a promising candidate for use as an electron-transporting material or as a host material for phosphorescent emitters in OLEDs. The trifluoromethyl group can further enhance electron mobility and improve the material's volatility for vacuum deposition processes.
The broad absorption and emission characteristics of some triazolopyrazine derivatives also suggest their potential use as blue-emitting materials or as scaffolds for developing novel fluorophores for various optical applications.
Quantitative Data Summary
Specific quantitative data for the material properties of 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine are not extensively reported in the literature. However, the following table summarizes the photophysical properties of related triazoloquinazoline derivatives, which can serve as a reference for the potential performance of materials based on the triazolopyrazine scaffold.
| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [cm-1] | Fluorescence Quantum Yield (ΦF) [%] | Solvent |
| 3-Aryl-[1][2][3]triazolo[4,3-c]quinazoline Derivative 1 | 350 | 450 | 6500 | 30 | Toluene |
| 3-Aryl-[1][2][3]triazolo[4,3-c]quinazoline Derivative 2 | 365 | 480 | 7200 | 45 | Toluene |
| 5-Aminobiphenyl Substituted[1][2][3]triazolo[4,3-c]quinazoline 1 | 380 | 510 | 6800 | 60 | MeCN |
| 5-Aminobiphenyl Substituted[1][2][3]triazolo[4,3-c]quinazoline 2 | 395 | 530 | 6700 | 75 | MeCN |
Experimental Protocols
Synthesis of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine
This protocol is adapted from established syntheses in the medicinal chemistry literature.
Materials:
-
2-Hydrazinopyrazine
-
Trifluoroacetic anhydride
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Acylation: Dissolve 2-hydrazinopyrazine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude N'-(pyrazin-2-yl)-2,2,2-trifluoroacetohydrazide.
-
Cyclization: Add the crude hydrazide to polyphosphoric acid at 120 °C.
-
Stir the mixture vigorously for 2 hours at this temperature.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., concentrated NaOH solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine.
General Protocol for Polymer Synthesis Incorporating a Triazolopyrazine Moiety
This is a generalized protocol for the synthesis of a polyamide containing a triazolopyrazine derivative.
Materials:
-
A diamine monomer functionalized with a triazolopyrazine moiety
-
A diacid chloride monomer (e.g., terephthaloyl chloride)
-
N-methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Pyridine
-
Methanol
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the triazolopyrazine-functionalized diamine monomer and LiCl in NMP.
-
Cool the solution to 0 °C and add the diacid chloride monomer portion-wise with stirring.
-
Add pyridine to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 24 hours at room temperature.
-
Precipitate the polymer by pouring the viscous solution into methanol.
-
Filter the polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 80 °C.
-
Characterize the polymer using techniques such as FT-IR, NMR, and gel permeation chromatography (GPC).
-
Evaluate the thermal properties of the polymer using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
General Protocol for Fabrication of a Simple OLED Device
This protocol outlines the general steps for fabricating a simple multi-layer OLED using a triazolopyrazine derivative as an electron-transporting layer (ETL).
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole-injecting layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-transporting layer (HTL) material (e.g., TPD)
-
Emissive layer (EML) material (host and dopant)
-
3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine derivative (ETL material)
-
Electron-injecting layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system
Procedure:
-
Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen stream and treat with UV-ozone.
-
Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Deposit the HTL, EML, ETL (the triazolopyrazine derivative), EIL, and cathode layers sequentially without breaking the vacuum. The thickness of each layer should be carefully controlled using a quartz crystal microbalance.
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
Visualizations
Caption: Synthesis workflow for 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine.
Caption: Workflow for polymer integration and characterization.
Caption: Schematic of a multi-layer OLED device.
References
Application Notes and Protocols for Kinase Inhibition Assays with Triazolopyrazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinases have become a major focus for therapeutic intervention. The triazolopyrazine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1] This document provides detailed application notes and protocols for the experimental design of kinase inhibition assays focused on compounds featuring the triazolopyrazine core.
Triazolopyrazine-based inhibitors typically act as ATP-competitive agents, binding to the ATP pocket of the kinase.[2][3] The pyrazine ring system is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] This document will guide researchers through the essential biochemical and cell-based assays to characterize these inhibitors, present data in a clear and comparative format, and visualize the experimental workflows and underlying biological pathways.
Data Presentation: Inhibitory Activity of Triazolopyrazine Derivatives
The inhibitory potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4] The following tables summarize the in-vitro inhibitory activities of exemplary triazolopyrazine-based compounds against a panel of relevant protein kinases.
Table 1: Biochemical IC50 Values of Selected Triazolopyrazine Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| TPZ-A | c-Met | 26.00 | Biochemical Kinase Assay |
| VEGFR-2 | 2600 | Biochemical Kinase Assay | |
| TPZ-B | c-Met | 55 | Biochemical Kinase Assay |
| TPZ-C | c-Met | 77 | Biochemical Kinase Assay |
| Foretinib (Control) | c-Met | 19.00 | Biochemical Kinase Assay |
| Data synthesized from representative literature.[5][6] |
Table 2: Cellular Anti-proliferative Activity of TPZ-A
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | 0.98 ± 0.08 |
| MCF-7 | Breast cancer | 1.05 ± 0.17 |
| HeLa | Cervical cancer | 1.28 ± 0.25 |
| Data represents the concentration required to inhibit 50% of cell growth.[5] |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a test compound against a purified kinase by measuring the amount of ADP produced, which is proportional to kinase activity.[7][8]
Materials:
-
Recombinant human kinase (e.g., c-Met, VEGFR-2)
-
Specific peptide substrate
-
ATP
-
Triazolopyrazine test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the triazolopyrazine compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Protocol 2: Cell-Based Kinase Phosphorylation Assay (Western Blot)
This protocol assesses the ability of a triazolopyrazine inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[11]
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for c-Met)
-
Complete cell culture medium
-
Triazolopyrazine test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the triazolopyrazine compound or DMSO for a predetermined time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., total c-Met) as a loading control.[11]
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the effect of the triazolopyrazine inhibitor on cell proliferation and viability.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triazolopyrazine test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the triazolopyrazine compound or vehicle control.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition against the log concentration of the compound to determine the GI50 (concentration for 50% growth inhibition).
Mandatory Visualizations
Signaling Pathway
Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by triazolopyrazine compounds.
Experimental Workflow
Caption: A typical experimental workflow for the characterization of triazolopyrazine-based kinase inhibitors.
Logical Relationship: Assay Selection Guide
Caption: A decision tree to guide the selection of appropriate kinase inhibition assays based on the research objective.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for assessing the cytotoxicity of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine, a heterocyclic small molecule with potential applications in drug discovery. The inclusion of a trifluoromethyl group can enhance the metabolic stability and binding affinity of compounds, making cytotoxicity evaluation a critical step in its development.[1] These protocols are designed for researchers in cell biology, pharmacology, and toxicology to obtain reliable and reproducible data on the compound's effects on cell viability, proliferation, and mechanism of cell death.
The methodologies described herein cover fundamental cytotoxicity assays, including the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays to elucidate the mode of cell death. These assays are widely used in both academic research and industrial drug screening settings.[2][3][4]
Data Presentation
The following tables summarize representative quantitative data for a series of 3-trifluoromethyl-5,6-dihydro-[2][5][6]triazolo pyrazine derivatives, which are structurally related to the target compound. This data is presented to provide an expected range of cytotoxic activity and to serve as a template for presenting experimental results. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Anti-proliferative Activity (IC50 in µM) of Representative Triazolo Pyrazine Derivatives against Human Colon Cancer Cell Lines. [7]
| Compound | HCT-116 | HT-29 |
| RB1 | 9.873 | 9.981 |
| RB2 | 10.12 | 11.10 |
| RB3 | 8.981 | 9.121 |
| RB4 | 9.892 | 10.01 |
| RB5 | 7.121 | 8.921 |
| RB6 | 8.781 | 9.013 |
| RB7 | 7.013 | 6.587 |
| RB8 | 9.892 | 9.991 |
| RB9 | 8.891 | 9.012 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8]
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
HepG2 cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
DMSO (cell culture grade)[9]
-
Plate reader (absorbance at 540 nm or 570 nm)[9]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) and media-only controls.[9] Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[9]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove all but 25 µL of the medium from each well.[9] Add 50 µL of DMSO to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[9]
-
Absorbance Reading: Read the absorbance at 540 nm within 1 hour.[9]
-
Data Analysis: Subtract the background absorbance from the media-only control. Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[3][5]
Materials:
-
96-well assay plates
-
Cells in culture medium
-
Test compound
-
LDH assay kit (containing substrate mix and assay buffer)
-
Lysis buffer (e.g., 10X Triton X-100)
-
Stop solution
-
Plate reader (absorbance at 490 nm and 680 nm)[10]
Protocol:
-
Plate Setup: Seed cells and treat with the test compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell control for background.[6][11]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24-72 hours).[11]
-
Sample Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]
-
Reagent Addition: Add 50 µL of the LDH Reaction Mixture to each well.[10]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[10]
-
Absorbance Reading: Measure the absorbance at 490 nm and 680 nm.[10]
-
Data Analysis: Subtract the 680 nm absorbance value (background) from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[10]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects.[13][14] Assays to detect apoptosis often measure the activation of caspases, a family of proteases central to the apoptotic process.[15]
3.1. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, an executioner caspase in the apoptotic pathway.
Materials:
-
Cells cultured in 96-well plates and treated with the test compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Plate reader (absorbance at 405 nm for colorimetric assays)
Protocol:
-
Cell Treatment: Seed and treat cells with 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine as previously described.
-
Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add cell lysis buffer and incubate on ice.
-
Lysate Collection: Collect the cell lysates.
-
Assay Reaction: Add the caspase-3 substrate to the lysates and incubate at 37°C.
-
Absorbance Reading: Measure the absorbance at 405 nm.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
3.2. Annexin V/PI Staining
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Collection: Collect cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in Binding Buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Visualizations
Caption: Experimental workflow for cytotoxicity testing.
Caption: Proposed mitochondrial apoptosis pathway.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivatives. This class of compounds has garnered significant attention for its diverse biological activities, including antibacterial, anticancer, and antimalarial properties.[1] Molecular docking simulations are a powerful computational tool to predict the binding modes and affinities of these derivatives with their respective biological targets, thereby guiding the design and optimization of new therapeutic agents.
Application Notes
The 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine scaffold is a privileged structure in medicinal chemistry.[1] The trifluoromethyl group often enhances metabolic stability and binding affinity. Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for these derivatives.
Key Therapeutic Targets:
-
Bacterial DNA Gyrase and Topoisomerase IV: Inhibition of these essential bacterial enzymes is a common mechanism for antibacterial agents. Docking studies help visualize the interactions of the triazolopyrazine derivatives within the ATP-binding pocket of these enzymes.[2]
-
c-Met Kinase: The c-Met receptor tyrosine kinase is a well-validated target in cancer therapy. Dysregulation of the c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis.[3] Molecular docking can predict how these compounds inhibit c-Met activity.[4]
-
VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and survival.[5] Docking simulations can reveal the binding interactions of triazolopyrazine derivatives with the ATP-binding site of VEGFR-2.[6]
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking studies using the widely-used software AutoDock Vina. This protocol can be adapted for various protein targets.
Protocol 1: Molecular Docking of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Derivatives
1. Preparation of the Receptor (Protein):
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 2VF5 for GlcN-6-P synthase, 3LQ8 for c-Met).[4][7]
-
Clean the Protein: Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms from the PDB file using software like PyMOL or Discovery Studio Visualizer.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds. This can be done using AutoDock Tools (ADT).
-
Add Charges: Assign Kollman charges to the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
2. Preparation of the Ligand (Triazolopyrazine Derivative):
-
Obtain Ligand Structure: Draw the 2D structure of the 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivative using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field like MMFF94 to obtain a low-energy conformation.
-
Set Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking. This is typically done in AutoDock Tools.
-
Save as PDBQT: Save the prepared ligand structure in the PDBQT format.
3. Grid Box Generation:
-
Identify Binding Site: Determine the active site or binding pocket of the protein. This can be identified from the position of a co-crystallized ligand in the PDB structure or through literature analysis.
-
Define Grid Box: Using AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters.
-
Generate Grid Parameter File: Save the grid parameters as a GPF file.
4. Running the Docking Simulation with AutoDock Vina:
-
Create Configuration File: Prepare a configuration text file specifying the paths to the prepared receptor (PDBQT), ligand (PDBQT), and the grid box parameters (center and size).
-
Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
5. Analysis of Docking Results:
-
Visualize Binding Poses: Use visualization software like PyMOL or Discovery Studio to view the docked poses of the ligand within the protein's binding site.
-
Analyze Interactions: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
Correlate with Activity: Correlate the docking scores and observed interactions with the experimental biological activity data (e.g., IC50 values) to derive structure-activity relationships (SAR).
Data Presentation
The following tables summarize the quantitative data from molecular docking and in vitro studies of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine and related derivatives against various therapeutic targets.
Table 1: Antibacterial Activity and DNA Gyrase Docking of Triazolopyrimidine Derivatives [8]
| Compound | Target Organism | MIC (µg/mL) | Target Protein | Docking Score (kcal/mol) | Interacting Residues |
| 9a | S. aureus | 0.25 | DNA Gyrase | - | - |
| 9a | E. coli | 0.5 | DNA Gyrase | - | - |
| 9b | S. aureus | 0.5 | DNA Gyrase | - | - |
| 9b | E. coli | 1.0 | DNA Gyrase | - | - |
| Ciprofloxacin | S. aureus | 0.5 | DNA Gyrase | - | - |
| Ciprofloxacin | E. coli | 0.25 | DNA Gyrase | - | - |
Note: Specific docking scores and interacting residues for each compound were not detailed in the source but were stated to be comparable to ciprofloxacin.
Table 2: Anticancer Activity and Kinase Inhibition of[1][2][9]triazolo[4,3-a]pyrazine Derivatives [4][5]
| Compound | Cell Line | IC50 (µM) | Target Kinase | IC50 (nM) | Binding Energy (kcal/mol) | Key Interacting Residues |
| 17l | A549 (Lung) | 0.98 ± 0.08 | c-Met | 26.00 | -6.3982 (MET-1160), -8.9509 (PHE-1223) | MET-1160, PHE-1223 |
| 17l | MCF-7 (Breast) | 1.05 ± 0.17 | VEGFR-2 | 2600 | - | - |
| 17l | Hela (Cervical) | 1.28 ± 0.25 | - | - | - | - |
| 17a | - | - | c-Met | 55 | - | - |
| 17e | - | - | c-Met | 77 | - | - |
| Foretinib | - | - | c-Met | - | - | - |
Table 3: VEGFR-2 Inhibition of[1][2][9]triazolo[4,3-a]quinoxaline Derivatives [6]
| Compound | Cell Line | IC50 (µM) | Target Kinase | IC50 (nM) |
| 22a | MCF-7 (Breast) | 6.2 | VEGFR-2 | 3.9 |
| 22a | HepG2 (Liver) | 4.9 | VEGFR-2 | 3.9 |
| 22b | - | 11.7 - 15.3 | VEGFR-2 | 4.2 |
| 23b | - | 11.7 - 15.3 | VEGFR-2 | 5.7 |
| 23e | - | 11.7 - 15.3 | VEGFR-2 | 4.7 |
| Sorafenib | MCF-7 (Breast) | 3.53 | VEGFR-2 | 3.13 |
| Sorafenib | HepG2 (Liver) | 2.18 | VEGFR-2 | 3.13 |
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the molecular docking studies of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivatives.
Caption: Molecular Docking Workflow.
Caption: Antibacterial Mechanism of Action.
Caption: Simplified c-Met Signaling Pathway Inhibition.
Caption: Simplified VEGFR-2 Signaling Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and molecular docking of new [1,2,4] triazolo[4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [ouci.dntb.gov.ua]
- 8. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Triazolopyrazine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of fluorinated triazolopyrazine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying fluorinated triazolopyrazine compounds?
The main challenges arise from the unique physicochemical properties imparted by fluorine atoms.[1] These include:
-
Altered Polarity and Lipophilicity: Fluorination significantly increases a molecule's lipophilicity, which affects its solubility and interactions with chromatographic stationary phases.[1][2] This can lead to unexpected elution patterns in chromatography.
-
Changes in pKa: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms within the triazolopyrazine core.[1] This influences the compound's ionization state, affecting its retention in ion-exchange chromatography and its solubility.[1]
-
Strong Intermolecular Interactions: Fluorinated compounds can engage in unique intermolecular interactions, such as fluorous-fluorous interactions.[1] While these can be leveraged for specialized purification techniques, they can also complicate standard methods.[1]
-
Co-elution with Impurities: Structurally similar non-fluorinated or partially fluorinated impurities can be difficult to separate from the target compound, often co-eluting in chromatographic methods.[1]
Q2: Which purification techniques are most effective for fluorinated triazolopyrazine compounds?
The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for purifying these compounds.[1] The choice of stationary phase (e.g., C18, Phenyl, or specialized fluorinated phases) and mobile phase is critical for successful separation.[1][3][4]
-
Solid-Phase Extraction (SPE): SPE is useful for sample cleanup to remove major impurities and to concentrate the target compound before final purification.[1] A specialized technique, Fluorous SPE (F-SPE), can be employed to selectively separate highly fluorinated compounds.[1]
-
Crystallization: This is an effective method for obtaining highly pure material, especially for the final purification step.[1] However, the altered solubility of fluorinated compounds can make finding suitable crystallization conditions challenging.[1]
Q3: How does the position of the fluorine atom on the triazolopyrazine ring affect purification?
The position of the fluorine atom significantly influences the molecule's electronic properties and steric hindrance.[1] For instance, fluorine substitution can greatly influence a drug's potency and pharmacokinetic properties.[3] This can affect its interaction with chromatographic media and its crystallization behavior. The specific impact will be compound-dependent, often requiring empirical method development.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
// Problems peak_shape [label="Poor Peak Shape\n(Tailing/Fronting)", fillcolor="#FBBC05", fontcolor="#202124"]; retention [label="Retention Time\nIssues", fillcolor="#FBBC05", fontcolor="#202124"]; recovery [label="Low Recovery", fillcolor="#FBBC05", fontcolor="#202124"]; purity [label="Poor Purity/\nCo-elution", fillcolor="#FBBC05", fontcolor="#202124"];
start -> peak_shape; start -> retention; start -> recovery; start -> purity;
// Solutions for Peak Shape sol_peak1 [label="Adjust mobile phase pH\n(2 units from pKa)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_peak2 [label="Reduce sample concentration/\ninjection volume", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_peak3 [label="Use a different column\n(e.g., fluorinated phase)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
peak_shape -> sol_peak1 [label="Tailing"]; peak_shape -> sol_peak2 [label="Fronting/\nOverload"]; peak_shape -> sol_peak3 [label="Persistent Tailing"];
// Solutions for Retention sol_ret1 [label="Decrease organic solvent %", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_ret2 [label="Use a more polar stationary phase", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_ret3 [label="Ensure consistent mobile\nphase preparation", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
retention -> sol_ret1 [label="Low Retention"]; retention -> sol_ret2 [label="Low Retention"]; retention -> sol_ret3 [label="Irreproducible"];
// Solutions for Recovery sol_rec1 [label="Check for precipitation\non column", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_rec2 [label="Ensure complete elution\n(increase organic %)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];
recovery -> sol_rec1; recovery -> sol_rec2;
// Solutions for Purity sol_pur1 [label="Optimize gradient slope", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_pur2 [label="Change mobile phase\n(e.g., ACN to MeOH)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_pur3 [label="Try a different stationary\nphase (e.g., Phenyl)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
purity -> sol_pur1; purity -> sol_pur2; purity -> sol_pur3; }
Caption: Troubleshooting logic for common HPLC purification issues.
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic nitrogen of the triazolopyrazine and residual silanols on the silica support. | Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[1] Add a competitor amine (e.g., triethylamine) to the mobile phase. Use a highly end-capped column or a different stationary phase (e.g., fluorinated phase).[1][4] |
| Poor Peak Shape (Fronting) | Column overload; poor sample solubility in the mobile phase. | Reduce the sample concentration or injection volume.[1] Dissolve the sample in the initial mobile phase.[1] |
| Co-elution of Impurities | Structurally similar impurities with nearly identical polarity. | Optimize the mobile phase gradient and temperature to improve resolution.[1] Switch to a stationary phase with different selectivity (e.g., from C18 to a Phenyl or fluorinated phase).[4] |
| Low Retention | The compound is too polar for the reverse-phase column; the mobile phase is too strong. | Decrease the percentage of the organic solvent in the mobile phase.[1] Use a more polar stationary phase or consider normal-phase chromatography.[1] |
| Irreproducible Retention Times | Inconsistent mobile phase preparation; column temperature fluctuations. | Ensure accurate and consistent mobile phase preparation.[1] Use a column oven to maintain a constant temperature. |
| Low Recovery | The compound may be irreversibly adsorbed onto the stationary phase or precipitating in the column. | Flush the column with a strong solvent. Ensure the sample is fully dissolved in the mobile phase before injection. |
Crystallization
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start -> no_crystals; start -> oiling_out; start -> poor_purity;
// Solutions sol_no_crystals1 [label="Concentrate solution\n(slow evaporation)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_no_crystals2 [label="Cool solution slowly;\nscratch flask", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_no_crystals3 [label="Try a different solvent or\nan anti-solvent system", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
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sol_purity1 [label="Recrystallize the material", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_purity2 [label="Wash crystals with cold,\npure solvent", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
no_crystals -> sol_no_crystals1; no_crystals -> sol_no_crystals2; no_crystals -> sol_no_crystals3;
oiling_out -> sol_oiling1; oiling_out -> sol_oiling2; oiling_out -> sol_oiling3;
poor_purity -> sol_purity1; poor_purity -> sol_purity2; }
Caption: Decision tree for troubleshooting common crystallization problems.
| Issue | Possible Cause | Suggested Solution |
| No Crystals Form | The solution is not supersaturated; the compound is too soluble in the chosen solvent. | Concentrate the solution by slowly evaporating the solvent.[1] Cool the solution slowly to a lower temperature.[1] Try a different solvent or introduce an anti-solvent.[1] |
| Oil Formation Instead of Crystals | The degree of supersaturation is too high; presence of impurities inhibiting crystal lattice formation. | Use a more dilute solution.[1] Cool the solution at a much slower rate.[1] Purify the compound further by another method (e.g., HPLC) before attempting crystallization.[1] |
| Low Purity of Crystals | Impurities are trapped in the crystal lattice (co-crystallization); insufficient washing. | Perform a second recrystallization. Ensure the crystals are washed with a small amount of cold, fresh solvent to remove surface impurities.[1] |
Data Summary
Physicochemical Properties of Exemplary Fluorinated Triazolopyrazines
The following table presents calculated LogP (cLogP) values for a series of fluorinated triazolopyrazine analogues, which can inform purification strategy development. An increase in cLogP generally correlates with increased lipophilicity and stronger retention in reverse-phase chromatography.
| Compound Structure (Substitution Pattern) | cLogP | Reference |
| 8-H (Parent Scaffold) | 3.86 | [5] |
| 8-CF₃ | 4.67 | [5] |
| 8-CF₂H | 4.15 | [5] |
| 8-CF₂CH₃ | 4.41 | [5] |
Data adapted from a study on antimalarial triazolopyrazine analogues. The parent scaffold contains a 3-(4-(difluoromethoxy)phenyl)-5-phenethoxy group.[5]
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification
This protocol is adapted from methodologies used in the synthesis of novel fluorinated triazolopyrazine compounds.[3][6]
Caption: General workflow for the purification of fluorinated triazolopyrazines via HPLC.
-
Sample Preparation: Dissolve the crude fluorinated triazolopyrazine compound in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase). Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Instrumentation and Columns:
-
System: A preparative HPLC system equipped with a UV detector.
-
Columns: A C18 or Phenyl-Hexyl column is often effective. For particularly challenging separations, a specialized fluorinated stationary phase may provide better selectivity.[3][4]
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN) with 0.1% TFA.[3]
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 5-20 mL/min for semi-preparative or preparative scale.
-
Gradient: A common starting point is a linear gradient from 10% B to 100% B over 40-60 minutes.[6] This should be optimized based on analytical HPLC results.
-
Detection: Monitor the elution at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification Analysis: Analyze the collected fractions for purity using analytical LC-MS or ¹H NMR.
-
Product Isolation: Combine the fractions with the desired purity (>95%). Remove the solvent via rotary evaporation (for volatile solvents like MeOH/ACN) or lyophilization (if water is present) to yield the pure compound.[6]
Protocol 2: Recrystallization
This is a general protocol for the recrystallization of a solid fluorinated triazolopyrazine compound.[1]
-
Solvent Screening: Test the solubility of the crude compound in a range of solvents (e.g., hexane, ethyl acetate, ethanol, isopropanol, water) to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.[1] Solvent mixtures (a "good" solvent and an "anti-solvent") can also be effective.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent required.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1] This prevents premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any residual soluble impurities.[1]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[1] The purity should be confirmed by analytical methods such as NMR, LC-MS, and melting point analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: My overall yield of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the multi-step synthesis. A systematic approach to troubleshooting each step is recommended.
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Incomplete Initial Reaction: The initial formation of trifluoroacetohydrazide from ethyl trifluoroacetate and hydrazine hydrate is crucial. Ensure the hydrazine hydrate is of good quality and the reaction temperature is maintained around 20°C for at least one hour to drive the reaction to completion.[1]
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Suboptimal Cyclization Conditions: The subsequent cyclization steps are sensitive to reaction conditions.
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The formation of the oxadiazole intermediate requires heating with a dehydrating agent like POCl₃ at approximately 80°C for an extended period (e.g., 24 hours).[1][2] Incomplete dehydration can be a significant cause of low yield.
-
The final ring-closing step to form the triazolo[4,3-A]pyrazine ring is typically acid-catalyzed (e.g., with concentrated HCl) and requires heating to around 55°C.[1][2] Ensure the acid is added slowly and the temperature is carefully controlled.
-
-
Moisture and Air Sensitivity: While not explicitly stated for all steps, many reactions in heterocyclic synthesis are sensitive to moisture and atmospheric oxygen. Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents, especially during the cyclization steps.
-
Purity of Reagents: Impurities in starting materials or solvents can lead to side reactions and reduce the yield of the desired product. Use reagents of high purity and ensure solvents are appropriately dried.
-
Inefficient Purification: Product loss during workup and purification is a common issue. Optimize your purification technique, whether it be column chromatography or recrystallization, to minimize loss.
Question 2: I am observing multiple spots on my TLC plate after the final cyclization step. What are the potential side products and how can I minimize them?
Answer: The formation of multiple products indicates the presence of side reactions or unreacted intermediates.
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Incomplete Cyclization: One of the major spots could be the uncyclized intermediate from the previous step. To address this, you can try extending the reaction time or slightly increasing the temperature during the final cyclization. However, be cautious as excessive heat can lead to degradation.
-
Side Reactions of Intermediates: The intermediates in this synthesis contain reactive functional groups that can participate in undesired reactions. For example, the hydrazine moiety is a strong nucleophile and can potentially react with other electrophiles present in the reaction mixture.
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Alternative Cyclization Pathways: Depending on the specific intermediates and reaction conditions, there might be possibilities for the formation of isomeric products. Careful control of reaction parameters is key to favoring the desired cyclization.
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Purification Strategy: To isolate the desired product from impurities, column chromatography is often employed. A solvent system of ethyl acetate/cyclohexane has been shown to be effective for purifying related derivatives.[1]
Question 3: The purification of the final product by column chromatography is proving difficult, with poor separation of the main product from a closely running impurity. What can I do?
Answer: Achieving good separation during column chromatography can be challenging.
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Optimize Solvent System: Experiment with different solvent systems and gradients. A shallow gradient or isocratic elution with a fine-tuned solvent mixture might improve separation. Consider trying different solvent combinations based on the polarity of your compound and the suspected impurity.
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Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
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Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove closely related impurities. Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
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Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine?
A1: While a specific overall yield for the parent compound is not consistently reported across the literature, related derivatives have been synthesized in "good" to "excellent" yields. For example, derivatives have been reported with yields as high as 92% and 95% in the final step of the synthesis.[3] A patent describing a multi-step synthesis reports a final product with a purity of 99.3% as determined by HPLC, suggesting a high-yielding process.[4]
Q2: What are the key safety precautions to take during this synthesis?
A2: Several reagents used in this synthesis require careful handling:
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Hydrazine hydrate: It is highly toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Phosphorus oxychloride (POCl₃): It is a corrosive and moisture-sensitive reagent that reacts violently with water. Handle under anhydrous conditions in a fume hood.
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Concentrated Hydrochloric Acid (HCl): It is highly corrosive. Use appropriate PPE.
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of each reaction step. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and the product. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Data Presentation
Table 1: Summary of a Multi-Step Synthesis Protocol
| Step | Reaction | Reagents and Conditions | Duration |
| 1 | Formation of Trifluoroacetohydrazide | Ethyl trifluoroacetate, 35% Hydrazine hydrate, Acetonitrile | 1 hour at 20°C[1][2] |
| 2 | Acylation | 50% NaOH, Chloroacetyl chloride, Acetonitrile | 3 hours at 10°C[1][2] |
| 3 | Oxadiazole Formation | POCl₃, Acetonitrile | 24 hours at 80°C[1][2] |
| 4 | Ring Opening and Cyclization | Ethylenediamine, Methanol | 1 hour at -20°C[1][2] |
| 5 | Final Cyclization | Concentrated HCl, Methanol | 1 hour at 55°C[1][2] |
Table 2: Reported Yields for Derivatives of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine
| Derivative | Final Step Yield/Purity | Reference |
| N-[4-(chloromethyl)phenyl]-3-(trifluromethyl)-5,6-dihydro-[1][2][4]triazolo[4,3-α]pyrazine-7(8H)-carboxamide | 92% | [3] |
| N-[3-methyl-(1,11-biphenyl)-4-yl]-3-(trifluromethyl)-5,6-dihydro-[1][2][4]triazolo[4,3-α]pyrazine-7(8H)-carboxamide | 95% | [3] |
| 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazol[4,3-a] pyrazine hydrochloride | 99.3% (HPLC Purity) | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine (Multi-step) [1][2]
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Step 1: Trifluoroacetohydrazide formation. Dissolve ethyl trifluoroacetate in acetonitrile. Add 35% hydrazine hydrate and stir at 20°C for 1 hour.
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Step 2: Acylation. To the above mixture, add 50% aqueous sodium hydroxide and chloroacetyl chloride dropwise at 10°C and stir for 3 hours.
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Step 3: Oxadiazole formation. Isolate the product from Step 2 and react it with phosphorus oxychloride in acetonitrile at 80°C for 24 hours.
-
Step 4: Ring opening and initial cyclization. To the oxadiazole intermediate in methanol at -20°C, add ethylenediamine and stir for 1 hour.
-
Step 5: Final cyclization. To the product from Step 4 in methanol, add concentrated hydrochloric acid and heat at 55°C for 1 hour to yield the hydrochloride salt of the target molecule.
Protocol 2: Purification by Column Chromatography
-
Prepare the column: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of ethyl acetate and cyclohexane).
-
Load the sample: Dissolve the crude product in a minimum amount of the elution solvent and load it onto the column.
-
Elute the column: Run the solvent system through the column, collecting fractions.
-
Analyze fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Synthetic workflow for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of Triazolopyrazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with triazolopyrazine derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my triazolopyrazine derivatives show poor solubility in aqueous buffers?
A1: Triazolopyrazine derivatives, particularly those developed as kinase inhibitors or antimalarial agents, often possess hydrophobic properties due to their aromatic ring systems and other lipophilic functional groups. This hydrophobicity leads to low solubility in polar solvents like aqueous buffers, which are commonly used in biological assays. Factors such as crystal lattice energy, molecular weight, and the absence of ionizable groups can further contribute to poor aqueous solubility. For some series of triazolopyrazine compounds, improving solubility and metabolic stability while maintaining potency is a key optimization goal.[1][2]
Q2: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assays?
A2:
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent, representing the maximum concentration of a substance that can be dissolved to form a saturated solution at a specific temperature and pressure. It is a critical parameter for understanding the fundamental physicochemical properties of a drug candidate.
-
Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer. This measurement is often more relevant for high-throughput screening (HTS) and other in vitro biological assays where compounds are introduced from a stock solution and the experiment is conducted over a relatively short period. Low kinetic solubility can lead to compound precipitation and inaccurate assay results.
For most initial in vitro assays, kinetic solubility is a more practical consideration.
Q3: How can I quickly assess the solubility of my triazolopyrazine derivative before starting a large-scale experiment?
A3: A simple visual inspection of serial dilutions can be a rapid preliminary check. Prepare a series of dilutions of your compound from a concentrated stock (e.g., in DMSO) into your assay buffer in a clear microplate. Visually inspect the wells for any signs of precipitation, such as cloudiness or visible particles, against a dark background. For a more quantitative assessment, a nephelometric assay, which measures light scattering caused by undissolved particles, can provide a quick and high-throughput determination of kinetic solubility.
Q4: What is the maximum recommended concentration of DMSO in my cell-based assay?
A4: The final concentration of dimethyl sulfoxide (DMSO) in cell-based assays should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and other artifacts. For particularly sensitive cell lines or assays, the DMSO concentration may need to be even lower. Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: Can formulation strategies used for other poorly soluble compounds be applied to triazolopyrazine derivatives?
A5: Yes, many of the established formulation strategies for improving the solubility of poorly soluble drugs can be adapted for triazolopyrazine derivatives. These include pH modification (if the compound has ionizable groups), the use of co-solvents, complexation with cyclodextrins, and the preparation of nanosuspensions or solid dispersions. The choice of strategy will depend on the specific physicochemical properties of the derivative and the requirements of the biological assay.
Troubleshooting Guides
Issue 1: Compound Precipitates Immediately Upon Dilution into Aqueous Buffer
| Observation | Potential Cause | Recommended Solution |
| Cloudiness or visible particles appear instantly upon adding the compound stock to the buffer. | "Solvent Shock": The rapid change in solvent polarity from a high concentration in an organic solvent (like DMSO) to an aqueous environment causes the compound to crash out of solution. | 1. Reduce Final Concentration: Lower the target concentration of the triazolopyrazine derivative in the assay. 2. Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% aqueous buffer) before the final dilution into the assay buffer. 3. Increase Mixing Energy: Immediately after adding the stock solution to the buffer, ensure rapid and thorough mixing by vortexing or repeated pipetting. |
| The issue is more pronounced at higher concentrations. | Exceeding Kinetic Solubility Limit: The intended final concentration is above the kinetic solubility of the compound in the assay buffer. | Determine the kinetic solubility of your compound using a nephelometric or HPLC-based assay to establish the maximum workable concentration. |
Issue 2: Compound Precipitates Over Time During the Assay Incubation
| Observation | Potential Cause | Recommended Solution |
| The solution is initially clear but becomes cloudy or develops visible precipitate during incubation at 37°C. | Thermodynamic Insolubility: The compound concentration is above its thermodynamic solubility limit, and over time, the supersaturated solution returns to equilibrium by precipitating the excess compound. | 1. Lower the Compound Concentration: Operate at a concentration below the determined thermodynamic solubility. 2. Incorporate Solubilizing Excipients: If the assay allows, add a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) or a cyclodextrin to the assay buffer to increase solubility. Always test the excipient alone to ensure it doesn't interfere with the assay. |
| Precipitation is observed after moving plates from room temperature to an incubator. | Temperature Effects on Solubility: The solubility of some compounds can decrease with an increase in temperature. | Pre-warm the assay buffer and all other reagents to the incubation temperature before adding the triazolopyrazine derivative. |
| The pH of the culture medium changes during the experiment, leading to precipitation. | pH-Dependent Solubility: The compound's solubility is sensitive to changes in pH, and cellular metabolism can alter the pH of the culture medium over time. | Ensure the medium is adequately buffered for the CO2 environment of the incubator (e.g., using HEPES). Test the pH-solubility profile of your compound to understand its sensitivity. |
Data Presentation: Solubility of Triazolopyrazine Derivatives
The following table summarizes publicly available solubility data for a selection of antimalarial triazolopyrazine derivatives from the Open Source Malaria (OSM) Series 4. This data can be used as a reference for understanding the general solubility characteristics of this compound class.
| Compound ID | Chemical Structure | Solubility (µg/mL) at pH 6.5 |
| OSM-S-218 | (Structure not provided in source) | 25 |
| OSM-S-377 | (Structure not provided in source) | 12 |
| OSM-S-272 | (Structure not provided in source) | 50 |
| OSM-S-279 | (Structure not provided in source) | 25 |
| OSM-S-390 | (Structure not provided in source) | 25 |
| OSM-S-353 | (Structure not provided in source) | 25 |
| OSM-S-371 | (Structure not provided in source) | < 12 |
| OSM-S-418 | (Structure not provided in source) | < 12 |
| OSM-S-515 | (Structure not provided in source) | > 50 |
Data sourced from Open Source Malaria documentation.[3]
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay using Nephelometry
This protocol provides a rapid method to determine the kinetic solubility of triazolopyrazine derivatives in an aqueous buffer.
Materials:
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Triazolopyrazine derivative stock solution (10 mM in 100% DMSO)
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Aqueous assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Clear 96-well microplate
-
Microplate nephelometer
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a series of concentrations of the triazolopyrazine derivative by serially diluting the 10 mM DMSO stock solution with DMSO.
-
Compound Addition: Transfer a small, equal volume (e.g., 2 µL) of each DMSO concentration from the serial dilution plate to a new 96-well plate.
-
Aqueous Buffer Addition: Rapidly add a larger volume (e.g., 198 µL) of the pre-warmed aqueous assay buffer to each well to achieve the final desired compound concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Mixing and Incubation: Immediately mix the contents of the wells by shaking the plate for 1-2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
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Measurement: Measure the light scattering of each well using a nephelometer. The results are typically reported in Nephelometric Turbidity Units (NTU).
-
Data Analysis: Plot the NTU values against the compound concentration. The kinetic solubility is often defined as the concentration at which the NTU value significantly increases above the baseline, indicating the formation of a precipitate.
Protocol 2: Thermodynamic Solubility Assay using the Shake-Flask Method and HPLC
This protocol determines the equilibrium solubility of a triazolopyrazine derivative.
Materials:
-
Solid (powdered) triazolopyrazine derivative
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column and mobile phase
Procedure:
-
Sample Preparation: Add an excess amount of the solid triazolopyrazine derivative to a vial containing a known volume of the aqueous assay buffer. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Filtration: After incubation, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification by HPLC:
-
Prepare a standard curve by injecting known concentrations of the triazolopyrazine derivative (dissolved in a suitable organic solvent) into the HPLC system.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the standard curve.
-
Inject the diluted sample into the HPLC system and determine the peak area corresponding to the triazolopyrazine derivative.
-
-
Calculation: Use the standard curve to determine the concentration of the triazolopyrazine derivative in the diluted sample. Calculate the original concentration in the saturated supernatant, taking the dilution factor into account. This value represents the thermodynamic solubility.
Signaling Pathways and Experimental Workflows
Triazolopyrazine derivatives have been investigated as inhibitors of several key signaling pathways implicated in diseases such as cancer and malaria. Understanding these pathways is crucial for interpreting experimental results.
c-Met Signaling Pathway
Many triazolopyrazine derivatives have been designed as inhibitors of the c-Met receptor tyrosine kinase, which plays a critical role in cell proliferation, survival, and migration.
Caption: The c-Met signaling pathway and the inhibitory action of triazolopyrazine derivatives.
VEGFR-2 Signaling Pathway
Certain triazolopyrazine derivatives have been developed as dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Caption: The VEGFR-2 signaling pathway and the inhibitory action of triazolopyrazine derivatives.
PfATP4 and Sodium Homeostasis in P. falciparum
In the context of malaria, some triazolopyrazine derivatives are thought to inhibit PfATP4, a sodium-proton pump in the parasite, leading to a disruption of ion homeostasis.
Caption: The role of PfATP4 in maintaining sodium homeostasis in P. falciparum and its inhibition.
General Experimental Workflow for Addressing Solubility Issues
Caption: A logical workflow for troubleshooting and overcoming solubility issues.
References
Identifying and minimizing byproducts in triazolopyrazine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of triazolopyrazines. Our goal is to help you identify and minimize byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in triazolopyrazine synthesis and what causes them?
A1: Byproduct formation is highly dependent on the specific synthetic route. However, some common classes of byproducts include:
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Incomplete Cyclization Products: In syntheses involving the cyclization of a pyrazine precursor, such as a 2-hydrazinopyrazine derivative, the reaction may not go to completion, leaving unreacted starting material or intermediate hydrazones. This can be caused by suboptimal reaction temperatures, insufficient reaction times, or the use of a weak acid catalyst when required.
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N,N-Disubstituted Byproducts: During reactions involving amines, such as reductive amination to introduce substituents, the formation of N,N-disubstituted byproducts can occur. This is often due to an unfavorable molar ratio of the amine to the aldehyde.[1]
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Dechlorinated Byproducts: In reactions involving chlorinated triazolopyrazine scaffolds, especially under radical conditions, dechlorinated byproducts can be formed through mechanisms like radical disproportionation.[2]
-
Hydroxylated Byproducts: The use of sterically hindered or electron-withdrawing alcohols as nucleophiles can sometimes lead to the formation of hydroxylated byproducts. This occurs when the reactivity of the alkoxide is reduced, making residual water a competitive nucleophile.[2]
-
Side Reactions on Substituents: When functionalizing the triazolopyrazine core, side reactions can occur on existing substituents if they contain reactive sites. For example, indole moieties have acylable sites that can compete in sulfonylation reactions.[1]
-
Over-oxidation Products: In reactions involving an oxidation step, using too strong an oxidizing agent or not carefully controlling the stoichiometry and temperature can lead to the formation of over-oxidized byproducts.
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is typically used:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to visualize the complexity of your reaction mixture. The presence of multiple spots indicates the formation of byproducts.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for separating and identifying components of a reaction mixture. The retention time from the HPLC provides information on the polarity of the compounds, while the mass spectrometer gives you the molecular weight of the parent ion and fragmentation patterns, which can be used to elucidate the structure of the byproducts.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of both the desired product and any isolated byproducts.
-
Infrared (IR) Spectroscopy: IR can help identify the presence of specific functional groups in your byproducts, which can give clues to their identity.
Q3: What are the general strategies to minimize byproduct formation?
A3: Minimizing byproducts often involves careful optimization of reaction conditions:
-
Control of Stoichiometry: Using the correct molar ratios of reactants is crucial. For example, in reductive amination, using a slight excess of the amine (e.g., 1.2:1 amine to aldehyde) can help to minimize the formation of N,N-disubstituted byproducts.[1]
-
Temperature and Reaction Time: Ensure the reaction is carried out at the optimal temperature for a sufficient amount of time to drive the reaction to completion and minimize the presence of unreacted starting materials and intermediates. Monitoring the reaction by TLC or HPLC-MS is recommended.
-
Choice of Reagents: Select reagents that are specific for the desired transformation. For instance, use a mild oxidizing agent when appropriate to avoid over-oxidation. In cases of competing nucleophiles, ensure your desired nucleophile is significantly more reactive under the reaction conditions.
-
Control of pH: For reactions that are pH-sensitive, careful control and monitoring of the pH throughout the reaction is essential to favor the desired reaction pathway.
-
Inert Atmosphere: For reactions sensitive to oxygen or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.
-
Purification of Starting Materials: Impurities in starting materials can sometimes act as catalysts for side reactions. Ensure the purity of your starting materials before use.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during triazolopyrazine synthesis.
| Observation | Potential Cause(s) | Suggested Actions & Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete reaction- Formation of multiple byproducts- Product degradation | - Monitor reaction progress: Use TLC or HPLC-MS to determine the optimal reaction time.- Optimize temperature: Gradually increase or decrease the reaction temperature to find the optimum.- Check reagent stoichiometry: Vary the molar ratios of reactants.- Evaluate reagent purity: Purify starting materials if necessary.- Consider a different synthetic route. |
| Multiple Spots on TLC Close to the Product Spot | - Isomeric byproducts- Closely related side-products | - Improve chromatographic separation: Experiment with different solvent systems for TLC and column chromatography.- Utilize preparative HPLC: For difficult separations, preparative HPLC can provide higher resolution.- Characterize the impurities: Isolate the main byproducts and characterize them by MS and NMR to understand their origin. |
| Unexpected Peak in Mass Spectrum | - Formation of an unexpected byproduct- Presence of a persistent impurity from starting materials | - Analyze fragmentation pattern: The fragmentation pattern in the MS can provide structural clues.- Check starting materials: Run an MS of your starting materials to rule out impurities.- Consider reaction with solvent or reagents: Could the unexpected mass correspond to an adduct with the solvent or another reagent? |
| Product is Difficult to Purify by Column Chromatography | - Product and byproduct have very similar polarity- Product is unstable on silica gel | - Try a different stationary phase: Consider using alumina or reverse-phase silica.- Use a different purification technique: Recrystallization or preparative HPLC may be more effective.- Modify the product: If possible, temporarily protect a functional group to alter the polarity for easier separation, followed by deprotection. |
Data on Byproduct Minimization
| Reaction Parameter | Observation | Recommendation | Quantitative Impact (Example) |
| Amine:Aldehyde Molar Ratio (Reductive Amination) | Formation of N,N-disubstituted byproducts | Use a slight excess of the amine | Increasing the amine to aldehyde ratio from 1:1 to 1.2:1 can significantly improve the purity of the target product.[1] |
| Nucleophile Choice (Substitution on Chloro-triazolopyrazine) | Formation of hydroxylated byproduct with hindered/deactivated alcohols | Use a less hindered or more nucleophilic alcohol. Ensure anhydrous conditions. | The use of 2,2,2-trifluoroethanol led to the formation of an unexpected hydroxylated side product due to the decreased nucleophilicity of the corresponding alkoxide, making hydroxide a competitive nucleophile.[2] |
| Reaction Conditions (Sulfonylation of Indole-containing Triazolopyrazine) | Sulfonylation at both the desired site and the indole ring | Slowly add the sulfonylation reagent at a low temperature (0 °C) | Controlled addition at low temperature can achieve selective sulfonylation.[1] |
Experimental Protocols
General Protocol for Monitoring Triazolopyrazine Synthesis by HPLC-MS
This protocol is a general guideline and may need to be optimized for your specific reaction.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture. Quench the reaction if necessary (e.g., by adding a solution of sodium bicarbonate for an acid-catalyzed reaction). Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for HPLC-MS analysis. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is a good starting point (e.g., Acquity CSH C18).[4]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or ammonium formate, is commonly used.[4]
-
Flow Rate: Typically 0.2-1.0 mL/min.
-
Injection Volume: 1-10 µL.
-
Detection: UV detector set at a wavelength where the starting materials, intermediates, and products absorb.
-
-
MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) is common for this class of compounds.
-
Polarity: Positive ion mode is often effective for nitrogen-containing heterocycles.
-
Analysis Mode: Full scan mode to identify all ions present. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted analysis and quantification of specific compounds.[4]
-
General Protocol for Purification of Triazolopyrazines by Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that provides good separation of your target compound from impurities, with an Rf value for the product ideally between 0.2 and 0.4. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a common starting point.
-
Column Packing:
-
Choose a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly. Tap the column gently to remove air bubbles.
-
Add a thin layer of sand on top of the silica to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified triazolopyrazine.
Visualizing Reaction Pathways and Troubleshooting Logic
Byproduct Formation in Radical Dechlorination
Caption: Mechanism of dechlorinated byproduct formation via radical disproportionation.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in triazolopyrazine synthesis.
Experimental Workflow for Synthesis and Purification
Caption: A general experimental workflow for the synthesis and purification of triazolopyrazines.
References
Stability testing of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine?
A1: Based on its structure, the primary stability concerns for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine include susceptibility to hydrolysis at extreme pH conditions, potential for photodegradation due to its aromatic heterocyclic nature, and thermal degradation at elevated temperatures. The trifluoromethyl group is generally considered to enhance chemical and thermal stability.
Q2: How should I prepare my samples for stability testing?
A2: For solid-state testing, use a chemically inert and transparent container. For solution-state studies, dissolve the compound in a suitable solvent system. It is crucial to select solvents that do not react with the compound. For forced degradation studies where the compound's solubility is a challenge, inert organic co-solvents like acetonitrile or methanol may be used, but their potential for interaction should be evaluated.
Q3: What are the recommended storage conditions for long-term and accelerated stability testing?
A3: Following the International Council for Harmonisation (ICH) Q1A(R2) guidelines, the recommended storage conditions are:
-
Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH.
Q4: How much degradation is considered significant in forced degradation studies?
A4: The goal of forced degradation is to achieve between 5-20% degradation of the active pharmaceutical ingredient (API).[1][2] Degradation beyond 20% may lead to the formation of secondary degradation products that are not relevant to normal storage conditions and can complicate the analysis.[1][2]
Q5: What is a stability-indicating method, and why is it important?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify any significant degradation products without interference from the API, excipients, or other impurities. This is crucial for ensuring the safety and efficacy of a drug product throughout its shelf life.
Troubleshooting Guides
HPLC Method Development and Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH for the analyte. - Column overload. - Column contamination or degradation. - Sample solvent incompatible with the mobile phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume. - Use a guard column and/or flush the column with a strong solvent. - Dissolve the sample in the mobile phase or a weaker solvent.[3] |
| Drifting Retention Times | - Inconsistent mobile phase composition. - Temperature fluctuations. - Column not properly equilibrated. - Column aging. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Allow sufficient time for the column to equilibrate between runs. - Replace the column if performance continues to degrade. |
| Ghost Peaks | - Contaminants in the mobile phase or from the sample matrix. - Carryover from previous injections. - Impurities from the injection solvent. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash procedure in the autosampler. - Analyze a blank injection of the sample solvent to identify any impurity peaks. |
| Poor Resolution Between API and Degradants | - Suboptimal mobile phase composition. - Inappropriate column chemistry. - Gradient slope is too steep. | - Modify the organic solvent ratio or the pH of the aqueous phase. - Screen different column stationary phases (e.g., C18, Phenyl-Hexyl). - Optimize the gradient profile to improve separation. |
Forced Degradation Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Minimal Degradation Observed | - Stress conditions are too mild. - The compound is highly stable under the tested conditions. | - Increase the concentration of the stressor (acid, base, oxidizing agent). - Increase the temperature or duration of exposure. - For photostability, ensure the light source provides the required intensity and spectral distribution as per ICH Q1B guidelines.[4][5][6] |
| Excessive Degradation (>20%) | - Stress conditions are too harsh. | - Reduce the concentration of the stressor. - Decrease the temperature or shorten the exposure time. - Take multiple time points to identify the optimal duration for achieving the target degradation. |
| Precipitation of Sample During Stressing | - Poor solubility of the compound or its degradants in the stress medium. | - Use a co-solvent (e.g., acetonitrile, methanol) to improve solubility, ensuring it doesn't interfere with the degradation pathway. - Reduce the initial concentration of the compound. |
| Inconsistent Degradation Results | - Poor control over experimental parameters. - Instability of the stressor (e.g., hydrogen peroxide decomposition). | - Precisely control temperature, humidity, and light exposure. - Prepare fresh stressor solutions for each experiment. - Ensure uniform exposure of the sample to the stress condition. |
Experimental Protocols
The following protocols are based on the ICH Q1A(R2) and Q1B guidelines and should be adapted for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.[7][8]
Forced Degradation (Stress Testing)
Forced degradation studies are essential for developing and validating a stability-indicating method.[9]
1. Hydrolytic Degradation:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Store at 60°C and sample at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Store at 60°C and sample at appropriate time points.
-
Neutral Hydrolysis: Dissolve the compound in purified water. Store at 60°C and sample at appropriate time points.
2. Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide. Store at room temperature and protected from light. Sample at appropriate time points.
3. Thermal Degradation:
-
Expose the solid compound to dry heat at a temperature above the accelerated stability condition (e.g., 80°C). Sample at appropriate time points.
4. Photostability Testing:
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
Stability Study Protocol
1. Sample Preparation:
-
Prepare at least three batches of the drug substance.
-
Package the samples in containers that are representative of the proposed commercial packaging.
2. Storage Conditions and Testing Frequency:
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
3. Analytical Tests:
-
Appearance
-
Assay (e.g., by a validated stability-indicating HPLC method)
-
Degradation Products/Impurities
-
Moisture Content
Data Presentation
Quantitative data should be summarized in tables for easy comparison.
Table 1: Example of Forced Degradation Results for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine
| Stress Condition | Duration | Assay (%) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Total Degradants (% Area) | Mass Balance (%) |
| 0.1 M HCl | 24 hours | 92.5 | 3.1 | 1.8 | 6.5 | 99.0 |
| 0.1 M NaOH | 8 hours | 88.2 | 5.4 | 2.9 | 9.8 | 98.0 |
| 3% H₂O₂ | 24 hours | 95.1 | 1.5 | - | 3.2 | 98.3 |
| Thermal (80°C) | 48 hours | 98.6 | 0.8 | - | 1.1 | 99.7 |
| Photostability | 1.2 M lux hrs | 96.3 | 2.2 | 0.5 | 3.0 | 99.3 |
Table 2: Example of Accelerated Stability Data (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (%) | Degradant A (% Area) | Total Degradants (% Area) |
| 0 | White to off-white powder | 99.8 | < 0.05 | 0.12 |
| 3 | White to off-white powder | 99.5 | 0.08 | 0.25 |
| 6 | White to off-white powder | 99.1 | 0.15 | 0.45 |
Visualizations
Caption: Workflow for stability testing of a new drug substance.
Caption: Logic diagram for troubleshooting out-of-spec stability results.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Antibacterial Assays of Triazolopyrazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the antibacterial testing of triazolopyrazine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent Minimum Inhibitory Concentration (MIC) values for triazolopyrazines?
A1: Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing.[1] Minor variations in experimental methodology can lead to significant discrepancies.[1] Key factors include the preparation of the triazolopyrazine compound, inoculum density, media composition, and incubation conditions.[2][3][4]
Q2: How much variability in MIC results is considered acceptable?
A2: Due to the serial two-fold dilutions used in MIC assays, a variation of one dilution is generally considered acceptable.[1] However, greater variability suggests underlying issues in the experimental protocol or with the reagents.[1]
Q3: Can the physicochemical properties of triazolopyrazines affect assay results?
A3: Yes. The solubility and stability of the specific triazolopyrazine derivative are critical. Poor solubility can lead to precipitation in the assay medium, resulting in an inaccurate assessment of the compound's activity.[1][5] Similarly, degradation of the compound during storage or incubation can lead to a loss of antibacterial effect.[5]
Q4: How can I confirm if batch-to-batch variability of my triazolopyrazine compound is the source of inconsistency?
A4: To determine if a new batch of a triazolopyrazine compound has different efficacy, perform a parallel MIC assay comparing the new batch to a trusted reference batch.[2] Analytical methods such as High-Performance Liquid Chromatography (HPLC) can assess purity and concentration, while Mass Spectrometry (MS) can confirm the structural integrity of the compound in the new batch.[2]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results in Broth Microdilution Assays
Question: We are observing significant well-to-well and experiment-to-experiment variability in our MIC values for a novel triazolopyrazine. What are the potential causes and solutions?
Answer: Inconsistent MIC results can arise from multiple factors throughout the experimental workflow. A systematic approach is essential to pinpoint the source of the variability.[5]
Troubleshooting Workflow: Inconsistent MIC Results
Caption: Troubleshooting workflow for inconsistent MIC results.
Potential Causes and Solutions for Inconsistent MICs
| Potential Cause | Troubleshooting Steps | References |
| Inoculum Preparation | ||
| Inconsistent Inoculum Density | Standardize the inoculum to a 0.5 McFarland standard before each experiment. Use a photometric device for accuracy. | [1][4] |
| Use of an old or non-viable culture | Always use a fresh culture in the mid-logarithmic growth phase. | [2] |
| Contaminated Culture | Streak the culture on an appropriate agar plate to check for purity before preparing the inoculum. | [5] |
| Triazolopyrazine Compound | ||
| Poor Solubility/Precipitation | Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution. Visually inspect wells for any signs of precipitation. | [1][5] |
| Degradation of Compound | Prepare fresh stock solutions for each experiment and store them according to the manufacturer's recommendations to prevent degradation. | [2][5] |
| Assay Procedure | ||
| Inaccurate Pipetting | Calibrate pipettes regularly and use proper pipetting techniques, especially during serial dilutions. | [5] |
| Cross-Contamination | Use fresh pipette tips for each dilution and well. | [5] |
| Incubation | ||
| Temperature or Time Variations | Ensure the incubator is calibrated and maintain consistent incubation times as per the established protocol. | [4][5] |
| Reading Results | ||
| Subjective Interpretation | Have two individuals read the plates independently. For a more objective measurement, use a microplate reader to measure optical density (OD). The MIC is the lowest concentration that inhibits visible growth. | [5] |
Issue 2: Inconsistent Zone of Inhibition in Disk Diffusion Assays
Question: The zones of inhibition for our triazolopyrazine compound are inconsistent in size and sometimes have irregular shapes. How can we improve the reproducibility of our disk diffusion assays?
Answer: Reproducibility in disk diffusion assays is highly dependent on standardized procedures. Variations in agar depth, inoculum density, and disk placement can all contribute to inconsistent results.[1]
Troubleshooting Logic for Disk Diffusion Assays
Caption: Troubleshooting logic for disk diffusion assays.
Potential Causes and Solutions for Inconsistent Disk Diffusion Results
| Potential Cause | Troubleshooting Steps | References |
| Inconsistent Inoculum | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard. The lawn of bacteria on the agar plate should be uniform. | [1][6] |
| Variation in Agar Depth | Pour agar plates to a consistent depth (e.g., 4 mm), as this significantly affects the diffusion of the compound. | [1][7] |
| Improper Disk Placement | Ensure disks are pressed firmly onto the agar surface to provide complete contact. | [1] |
| Degradation of Compound on Disks | Store prepared disks according to stability data, and prepare fresh disks if the compound is suspected to be inactive. | [1] |
| Fuzzy or Indistinct Zone Edges | This may indicate a mixed culture or swarming motility of the bacteria. Ensure a pure culture is used. | [1] |
| No Zone of Inhibition | This could be due to bacterial resistance or an inactive compound. Verify the activity with a known susceptible control strain. | [1] |
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][4]
-
Preparation of Triazolopyrazine Dilutions:
-
Prepare a stock solution of the triazolopyrazine compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.[4]
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.[4]
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1][4]
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the triazolopyrazine dilutions with the prepared bacterial suspension.
-
Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).[4]
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[4]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the triazolopyrazine compound that completely inhibits visible growth of the organism.[5]
-
Disk Diffusion Assay
This protocol is based on standardized disk diffusion methodologies.[1][7]
-
Inoculum Preparation:
-
Prepare an inoculum of the test organism with a turbidity equivalent to a 0.5 McFarland standard.[1]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of growth.[6]
-
-
Application of Disks:
-
Aseptically apply paper disks impregnated with a known concentration of the triazolopyrazine compound onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.[1]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters.[6]
-
Quantitative Data Summary
The following tables summarize the antibacterial activity of various triazolopyrazine derivatives against common bacterial strains as reported in the literature.
Table 1: Minimum Inhibitory Concentrations (MICs) of Triazolo[4,3-a]pyrazine Derivatives
| Compound | MIC (µg/mL) vs. Staphylococcus aureus | MIC (µg/mL) vs. Escherichia coli | Reference |
| 2e | 32 | 16 | [8][9][10] |
| Ampicillin (Control) | 32 | 8 | [8][10] |
Table 2: Antibacterial Activity of Novel Triazole-Pyrazine Derivatives
| Compound | Inhibition Zone (mm) vs. E. coli | Inhibition Zone (mm) vs. P. aeruginosa | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | Reference |
| 1 | > Ampicillin | > Ampicillin | 5 | - | [11] |
| 3 | > Ampicillin | > Ampicillin | - | 5 | [11] |
| 4 | > Ampicillin | > Ampicillin & Chloramphenicol | 5 | - | [11] |
| 8 | > Ampicillin | - | - | - | [11] |
| Ampicillin (Control) | - | - | - | - | [11] |
| Chloramphenicol (Control) | - | - | - | - | [11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdb.apec.org [pdb.apec.org]
- 8. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Scaling up the synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine for preclinical studies
Technical Support Center: Synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when scaling up the synthesis of this key intermediate for preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address specific issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine at a lab scale?
A1: A widely reported route starts with the reaction of ethyl trifluoroacetate and hydrazine hydrate to form trifluoroacetohydrazide. This intermediate is then reacted with chloroacetyl chloride, followed by cyclization using phosphorus oxychloride (POCl₃) to form an oxadiazole. Subsequent reaction with ethylenediamine and final cyclization with hydrochloric acid yields the target compound.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The key safety challenges are associated with the use of hazardous reagents.
-
Hydrazine Hydrate: Highly toxic and corrosive. Dilute aqueous solutions are preferred to mitigate risks of flammability and thermal runaway.[1][2] All handling should be done in a well-ventilated area with appropriate personal protective equipment (PPE).[2][3]
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive and reacts violently with water, alcohols, and amines.[4] It is critical to handle POCl₃ under inert, anhydrous conditions.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Exothermic Reactions: Several steps, particularly the cyclization with POCl₃ and quenching procedures, can be highly exothermic. On a large scale, inefficient heat removal can lead to runaway reactions.[5][6]
Q3: Why is heat transfer a critical issue in scaling up this process?
A3: As the reactor volume increases, the surface-area-to-volume ratio decreases significantly.[5][6] This means a large reactor is much less efficient at dissipating heat through its jacket compared to a small lab flask.[5][6] Inadequate heat removal during exothermic steps can lead to temperature spikes, causing side reactions, product degradation, and potentially dangerous runaway conditions.[5][7]
Q4: Can I expect the same yield and purity at a larger scale as in the lab?
A4: Not necessarily. Scaling up can introduce new challenges that may affect yield and purity.[8] Issues like inefficient mixing, localized overheating, and changes in mass transfer can lead to the formation of new impurities or a different impurity profile.[8] It is crucial to re-optimize reaction conditions at the larger scale.
Troubleshooting Guide
This section provides practical advice for overcoming common challenges encountered during the scale-up synthesis, presented in a question-and-answer format.
Problem 1: The yield of the trifluoroacetohydrazide (Step 1) is low.
-
Possible Cause: Incomplete reaction or side reactions.
-
Troubleshooting Steps:
-
Monitor Temperature: The reaction of ethyl trifluoroacetate with hydrazine hydrate is exothermic. On a larger scale, ensure the temperature is controlled, typically around 20°C, to prevent side reactions.
-
Reagent Quality: Verify the purity of ethyl trifluoroacetate and the concentration of the hydrazine hydrate solution.
-
Mixing Efficiency: Ensure adequate agitation. In a large reactor, poor mixing can lead to localized concentration gradients and incomplete conversion.
-
Problem 2: During the cyclization with POCl₃ (Step 3), the reaction mixture turns dark and forms a thick, hard-to-stir slurry.
-
Possible Cause: Polymerization or decomposition due to poor temperature control. The cyclodehydration reaction is highly exothermic.
-
Troubleshooting Steps:
-
Controlled Addition: Add POCl₃ slowly and sub-surface if possible to maintain the reaction temperature, typically around 80°C.
-
Solvent Choice: Ensure the solvent (e.g., acetonitrile) is completely anhydrous. The presence of water will cause a violent reaction with POCl₃ and lead to byproducts.[9]
-
Improve Agitation: Use an appropriate impeller and agitation speed to keep solids suspended and ensure even heat distribution. If the slurry becomes too thick, consider increasing the solvent volume, though this may impact reaction kinetics and downstream processing.
-
Problem 3: After scaling up, a new, significant impurity is detected by HPLC analysis in the final product.
-
Possible Cause: The change in the surface-area-to-volume ratio may lead to longer heating or cooling times, promoting different side reactions.[6]
-
Troubleshooting Steps:
-
Impurity Identification: Isolate the impurity using preparative chromatography and characterize it by mass spectrometry and NMR to understand its structure. This will provide clues about its formation pathway.
-
Review Reaction Conditions: Pay close attention to temperature profiles during the reaction and workup. Localized "hot spots" in the reactor can cause degradation of starting materials or products.[5]
-
Workup and Purification: The workup procedure may need to be modified for a larger scale. For instance, the rate of quenching an exothermic reaction is critical. The purification method (e.g., column chromatography, recrystallization) may also need to be re-optimized to remove the new impurity.[10][11]
-
Problem 4: The final cyclization step to form the triazolopyrazine ring is sluggish or incomplete.
-
Possible Cause: Insufficient acid catalyst or presence of impurities that interfere with the reaction.
-
Troubleshooting Steps:
-
Acid Concentration: Ensure the hydrochloric acid used is of the correct concentration and that a sufficient number of equivalents are added.
-
Temperature Control: This cyclization step is typically run at an elevated temperature (e.g., 55°C). Verify that the internal temperature of the reactor is reaching and maintaining the target temperature.
-
Purity of Intermediate: Analyze the purity of the precursor from the previous step. Impurities may inhibit the cyclization. An additional purification of the intermediate may be necessary.
-
Experimental Protocols & Data
Overall Synthesis Workflow
The diagram below outlines the multi-step synthesis process for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.
Caption: Workflow for the synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.
Detailed Experimental Protocol (Lab Scale)
Step 1: Synthesis of Trifluoroacetohydrazide (II) To a solution of ethyl trifluoroacetate (I) in acetonitrile, add 35% hydrazine hydrate dropwise while maintaining the temperature at 20°C. Stir for 1 hour. The resulting solution of trifluoroacetohydrazide (II) is typically used in the next step without isolation.
Step 2: Synthesis of Intermediate (III) Cool the solution of (II) to 10°C. Add 50% aqueous sodium hydroxide and chloroacetyl chloride dropwise simultaneously via separate funnels, keeping the temperature below 15°C. Stir for 3 hours at 10°C.
Step 3: Synthesis of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (IV) To the crude mixture from the previous step, add phosphorus oxychloride (POCl₃). Heat the reaction mixture to 80°C and stir for 24 hours. After cooling, carefully quench the reaction with ice water and extract the product.
Step 4: Synthesis of Intermediate (V) Dissolve the oxadiazole (IV) in methanol and cool to -20°C. Add ethylenediamine (3 equivalents) dropwise. Stir for 1 hour at -20°C.
Step 5: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[7]triazolo[4,3-a]pyrazine Hydrochloride (VI) To the intermediate (V), add concentrated hydrochloric acid. Heat the mixture to 55°C and stir for 1 hour. Cool the solution and evaporate the solvent under reduced pressure to precipitate the hydrochloride salt product.
Data Table: Lab Scale vs. Scaled-Up Parameters (Illustrative)
| Parameter | Lab Scale (10g Product) | Pilot Scale (1kg Product) | Key Scale-Up Consideration |
| Reactor Volume | 500 mL Round Bottom Flask | 50 L Jacketed Glass Reactor | Surface-area-to-volume ratio decreases, impacting heat transfer.[5][6] |
| POCl₃ Addition Time | 10-15 minutes | 1-2 hours | Slower addition rate is required to manage the exotherm and maintain temperature control within the reactor's capacity.[7] |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer (e.g., pitched-blade turbine) | Vigorous and efficient mixing is essential to ensure homogeneity and prevent localized overheating. |
| Heat Transfer | Oil Bath / Heating Mantle | Jacket with Thermal Fluid (Heating/Cooling Loop) | The reactor's heat removal capacity is a limiting factor for reaction rate and safety.[7][12] |
| Workup/Quench | Pouring reaction mixture onto ice | Slow, controlled reverse-addition of mixture to quench vessel | Quenching is highly exothermic and must be carefully controlled to avoid dangerous temperature and pressure increases. |
| Purification | Silica Gel Chromatography | Recrystallization / Distillation | Chromatography is often not feasible at large scales; alternative, more scalable purification methods are needed.[13] |
Visual Troubleshooting Guide
The following decision tree provides a logical workflow for troubleshooting common issues during the scale-up synthesis.
Caption: Decision tree for troubleshooting scale-up synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arxada.com [arxada.com]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 7. mt.com [mt.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. lanxess.com [lanxess.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aidic.it [aidic.it]
- 13. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
Technical Support Center: Stability and Handling of Trifluoromethyl-Containing Heterocyples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-containing heterocycles. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you prevent the degradation of these valuable compounds during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: How stable are trifluoromethyl-containing heterocycles in general?
A1: The trifluoromethyl (-CF₃) group is one of the most stable functional groups in organic chemistry due to the high strength of the carbon-fluorine bonds.[1] This stability often imparts significant resistance to chemical, thermal, and photochemical degradation to the parent molecule.[1][2] However, the overall stability of a trifluoromethyl-containing heterocycle is dependent on the entire molecular structure and other present functional groups.[1]
Q2: What are the primary environmental factors that can cause degradation during storage?
A2: The main environmental factors to control are:
-
Moisture/Humidity: Can lead to hydrolysis of the trifluoromethyl group or other sensitive functionalities on the molecule.[1][3]
-
Light: Particularly UV light, can induce photodegradation.[3][4]
-
Temperature: High temperatures can accelerate degradation pathways and, in some cases, lead to thermal decomposition.[5][6]
-
pH: Both acidic and especially alkaline conditions can promote degradation, most notably hydrolysis.[3][7]
Q3: What are the recommended general storage conditions for these compounds?
A3: To ensure maximum stability, trifluoromethyl-containing heterocycles should be stored in a cool, dry, and dark place.[1] It is recommended to keep them in tightly sealed containers, and for particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1][8] Always refer to the Safety Data Sheet (SDS) for specific storage instructions for each compound.[1]
Q4: My trifluoromethyl-containing heterocycle is showing signs of degradation. What are the likely degradation products?
A4: While the degradation pathway is compound-specific, some common degradation products include:
-
Carboxylic Acids: Resulting from the hydrolysis of the trifluoromethyl group, especially under basic conditions.[3]
-
Trifluoroacetic Acid and Fluoride Anions: Often formed as byproducts of photodegradation.[4]
-
Products from the degradation of other functional groups on the molecule, which may be less stable than the trifluoromethyl group itself.
Troubleshooting Guides
Issue 1: Suspected Hydrolysis of the Trifluoromethyl Group
-
Symptoms:
-
Appearance of a new, more polar spot on Thin Layer Chromatography (TLC).
-
Changes in the Nuclear Magnetic Resonance (NMR) spectrum, such as the disappearance of the -CF₃ signal and the appearance of a carboxylic acid proton signal.
-
A shift in the pH of the sample if in solution.
-
Unexpected results in biological assays.
-
-
Possible Causes:
-
Exposure to moisture or humidity during storage.
-
Use of protic or wet solvents.
-
Storage in non-neutral pH conditions, particularly alkaline pH.[3]
-
-
Solutions:
-
Store the compound in a desiccator over a drying agent.
-
Use anhydrous solvents for all experiments and handle the compound under an inert atmosphere.[8]
-
Ensure that all solutions are buffered to a neutral pH if the compound is to be stored in solution.
-
If the compound is an intermediate in a synthesis, ensure that the subsequent reaction conditions are not strongly basic if the trifluoromethyl group needs to be preserved.
-
Issue 2: Compound Degradation upon Exposure to Light
-
Symptoms:
-
Discoloration of the solid or solution.
-
Formation of insoluble particulates.
-
A complex mixture of new peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
-
-
Possible Causes:
-
Storage in transparent containers (e.g., clear glass vials).
-
Leaving the compound on the lab bench exposed to ambient light for extended periods.
-
-
Solutions:
-
Store the compound in amber-colored vials or wrap the container in aluminum foil to protect it from light.
-
Minimize the exposure of the compound to light during experimental procedures.
-
If the compound is particularly photosensitive, work under low-light conditions or with filtered light.
-
Data on Thermal Stability
The thermal stability of trifluoromethyl-containing heterocycles can vary significantly based on their structure. The data below provides a comparison of decomposition temperatures for some compounds.
| Compound Class | Decomposition Temperature (Tp) | Reference |
| Fused Triazole-Triazine Heterocycles (TFX) | > 300 °C | [6] |
| Fused Triazole-Triazine Heterocycles (TTX) | 232 °C | [9] |
| Fused Triazole-Triazine Heterocycles (PTX) | 246 °C - 288 °C | [9][10] |
| Polynitrogenated Fused Triazinones | Generally high thermal stability | [5] |
Tp refers to the peak decomposition temperature as measured by techniques like Differential Scanning Calorimetry (DSC).
Experimental Protocols
Protocol: Accelerated Stability Study for a Novel Trifluoromethyl-Containing Heterocycle
This protocol is designed to identify potential stability issues early in the development process.
-
Sample Preparation:
-
Prepare four sets of samples of the purified compound.
-
Package each sample in the intended storage container (e.g., amber glass vial with a Teflon-lined cap).
-
-
Stress Conditions:
-
Set 1 (Control): Store at the recommended long-term storage condition (e.g., 5 °C ± 3 °C).
-
Set 2 (Thermal Stress): Store in a stability chamber at an elevated temperature, for example, 40 °C ± 2 °C with 75% ± 5% relative humidity.[11]
-
Set 3 (Photostability): Expose the sample to a light source according to ICH Q1B guidelines. This typically involves exposure to a specific illumination and UV-A radiation. A control sample should be wrapped in aluminum foil to exclude light.
-
Set 4 (pH Stress): Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water or buffer at pH 7), and basic (e.g., 0.1 M NaOH) conditions.
-
-
Time Points for Analysis:
-
Analyze all samples at initial time (t=0).
-
For the accelerated thermal study, typical time points are 1, 3, and 6 months.[11][12]
-
For the photostability study, analysis is typically performed after the specified exposure period.
-
For the pH stress study, analysis can be performed at intervals such as 1, 7, and 14 days.
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, typically HPLC with UV or Mass Spectrometric (MS) detection, that can separate the parent compound from its degradation products.[11]
-
Other techniques like NMR spectroscopy can be used to identify the structure of any major degradation products.
-
-
Evaluation:
-
Quantify the amount of the parent compound remaining at each time point.
-
Identify and quantify any degradation products.
-
A "significant change" is typically defined as a failure to meet the initial specification, for example, a significant decrease in the purity of the active substance.[13]
-
Visual Guides
Caption: Common degradation pathways for trifluoromethyl-containing heterocycles.
Caption: Workflow for conducting an accelerated stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 5. mdpi.com [mdpi.com]
- 6. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of water pH on the uptake and elimination of the piscicide, 3-trifluoromethyl-4-nitrophenol (TFM), by larval sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. gmpsop.com [gmpsop.com]
- 12. japsonline.com [japsonline.com]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis & Purification of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine in a question-and-answer format.
Issue 1: The final product is a dark-colored solid or oil, not the expected white/off-white solid.
-
Question: My product is dark brown/black. How can I remove the color?
-
Answer: The coloration is likely due to high molecular weight, conjugated impurities or degradation products. A common and effective method for color removal is treatment with activated charcoal (also known as Norit).[1][2] This should be done before final crystallization. Be aware that using charcoal can lead to a reduction in overall yield as it can adsorb the desired product to some extent.[1]
-
-
Question: What is the exact procedure for using activated charcoal?
-
Answer: Dissolve the crude, colored product in a suitable hot solvent.[1] Temporarily remove the solution from the heat source and add a small amount of activated charcoal (a spatula tip is a good starting point).[1] Swirl the mixture for a few minutes. To remove the fine charcoal particles, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.[1] The resulting filtrate should be colorless or significantly lighter in color. You can then proceed with crystallization by allowing the solution to cool slowly.
-
Issue 2: The reaction appears incomplete, with starting materials present in the crude product.
-
Question: My NMR/TLC analysis shows the presence of unreacted hydrazine starting material. How can I remove it?
-
Answer: Excess hydrazine hydrate can often be removed through several methods. If your product is not water-soluble, you can precipitate it by adding water to the reaction mixture and then filtering; the hydrazine hydrate will remain in the aqueous filtrate.[3] Alternatively, an aqueous workup with an organic solvent like diethyl ether or dichloromethane can be used to extract the product, leaving the water-soluble hydrazine behind.[4][5] For more persistent cases, azeotropic distillation with a solvent like xylene can be effective.[6] A chemical method involves quenching the excess hydrazine with a mild oxidizing agent like hydrogen peroxide, which converts it to nitrogen gas and water.[7]
-
-
Question: How can I improve the reaction conversion to avoid incomplete cyclization?
-
Answer: Incomplete cyclization can be a cause of low purity. Ensure that the reaction temperature and time are optimal for the specific synthetic route you are following. In some triazole syntheses, adjusting the temperature can be critical for driving the reaction to completion.[8] Using a slight excess of one of the reactants, if appropriate for the specific step, can also help consume the other starting material entirely.[9] Monitoring the reaction by TLC or LCMS can help determine the optimal reaction time.
-
Issue 3: The product oils out during recrystallization instead of forming crystals.
-
Question: I'm trying to recrystallize my product, but it's separating as an oil. What should I do?
-
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solute's melting point. To resolve this, you can try a few strategies. First, ensure you are using the minimum amount of hot solvent to dissolve the crude product. If the solution is too dilute, the compound may not crystallize properly. If using a single solvent, you may need to switch to a different one. Alternatively, a two-solvent recrystallization system is often effective.[10][11] Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble), and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Reheat to get a clear solution, and then allow it to cool slowly.
-
Issue 4: The purified product still shows impurities by HPLC analysis.
-
Question: After recrystallization, my product purity is still below 99%. What is the next step?
-
Question: What solvent systems are recommended for column chromatography of this compound?
-
Answer: A good starting point for moderately polar compounds like triazolopyrazines is a mixture of a nonpolar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[9][14] You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity to elute your compound. For more polar impurities or the product itself, a system like methanol in dichloromethane might be necessary.[14] It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).[13]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance and melting point of pure 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine?
-
A1: The appearance is typically a white to off-white solid. The melting point can vary depending on the specific salt form (e.g., hydrochloride salt) and purity. It's best to compare with a reference standard or literature values for your specific compound.
-
-
Q2: Which analytical techniques are best for assessing the purity of the final product?
-
A2: High-Performance Liquid Chromatography (HPLC), particularly coupled with Mass Spectrometry (UHPLC-MS), is a highly sensitive and accurate method for determining the purity of triazolopyrazine derivatives and identifying any impurities.[15][16] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.[12][17]
-
-
Q3: What are some common solvents for recrystallizing trifluoromethylated heterocyclic compounds?
-
A3: Due to the polar nature of the triazolopyrazine core and the trifluoromethyl group, polar solvents are often good choices. Ethanol is a commonly used solvent.[18] Other options include mixtures like n-hexane/acetone or n-hexane/THF.[18][19] Dichloromethane and THF have also been noted as suitable solvents for some trifluoromethylated compounds.[19]
-
-
Q4: Can I store the 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine compound at room temperature?
-
A4: For long-term storage, it is generally recommended to store the compound in a cool, dry place, protected from light. For sensitive intermediates, storage at low temperatures (e.g., -20°C) in a sealed container away from moisture may be advisable to prevent degradation.
-
Data Presentation
Table 1: Troubleshooting Common Impurities
| Impurity Type | Likely Cause | Suggested Purification Method |
| Colored Impurities | Polymerization or degradation byproducts | Activated Charcoal Treatment followed by Recrystallization or Chromatography[1][2] |
| Unreacted Hydrazine | Incomplete reaction; excess reagent | Aqueous workup; precipitation by adding water; azeotropic distillation[3][4][6] |
| Other Starting Materials | Incomplete reaction | Column Chromatography; Recrystallization |
| Side-reaction Products | Non-optimal reaction conditions | Column Chromatography[12] |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Starting Recommendations) | Compound Polarity Suitability |
| Recrystallization | Ethanol; Isopropanol; Ethyl Acetate/Hexanes | Moderately Polar to Polar |
| Column Chromatography | 10-50% Ethyl Acetate in Hexanes | Normal Polarity Compounds[14] |
| Column Chromatography | 5% Methanol in Dichloromethane | Polar Compounds[14] |
Experimental Protocols
Protocol 1: Decolorization with Activated Charcoal
-
Transfer the crude, colored product to an Erlenmeyer flask.
-
Add a suitable solvent (e.g., ethanol, ethyl acetate) and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Remove the flask from the heat source.
-
Carefully add a small amount (tip of a spatula) of activated charcoal to the hot solution. Caution: Adding charcoal to a near-boiling solution can cause it to boil over.[1]
-
Swirl the flask for 2-5 minutes.
-
Set up a hot gravity filtration apparatus with a pre-warmed stemless funnel and fluted filter paper.
-
Filter the hot solution to remove the charcoal. The filtrate should be collected in a clean, pre-warmed flask.
-
Allow the clear filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a glass column with a frit or cotton plug at the bottom. Pack the column with silica gel using either a dry or wet packing method.[13] Equilibrate the packed column with the chosen nonpolar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated sample solution directly onto the column.[20]
-
Elution: Carefully add the eluent to the top of the column. Apply pressure using compressed air or nitrogen to achieve a steady flow rate.[13]
-
Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: A simplified reaction pathway for the synthesis of the target compound.
Caption: Decision workflow for the purification of the synthesized compound.
Caption: Logical relationships between common problems and their solutions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Column chromatography - Wikipedia [en.wikipedia.org]
- 14. Chromatography [chem.rochester.edu]
- 15. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of New Triazolopyrazine Antimalarial Compounds [mdpi.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. benchchem.com [benchchem.com]
- 20. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Validation & Comparative
Comparative Analysis of the Antibacterial Activity of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Derivatives
A series of novel 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This guide provides a comparative analysis of their efficacy, detailed experimental protocols for the assays performed, and a visualization of the proposed mechanism of action. The data presented is intended for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery.
Quantitative Analysis of Antibacterial Activity
The antibacterial activity of fifteen synthesized 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives was assessed to determine their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The results are summarized in the table below. A lower MIC value indicates greater antibacterial efficacy. Ampicillin was used as a positive control for comparison.
| Compound | R | R' | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| 1a | Phenyl | H | 32 | 128 |
| 1b | 4-Fluorophenyl | H | 64 | 256 |
| 1c | 4-Chlorophenyl | H | 64 | 128 |
| 1d | 4-Methylphenyl | H | 128 | 256 |
| 1e | 4-Methoxyphenyl | H | 128 | 256 |
| 1f | 3-Indolyl | H | 32 | 32 |
| 1g | 2-Furyl | H | 64 | 128 |
| 1h | 2-Thienyl | H | 64 | 128 |
| 1i | Cyclohexyl | H | 32 | 32 |
| 2a | Phenyl | 4-Methylbenzenesulfonyl | >256 | >256 |
| 2b | 4-Fluorophenyl | 4-Methylbenzenesulfonyl | >256 | >256 |
| 2c | 4-Chlorophenyl | 4-Methylbenzenesulfonyl | 32 | 64 |
| 2d | 4-Methylphenyl | 4-Methylbenzenesulfonyl | 128 | 256 |
| 2e | 4-Methoxyphenyl | 4-Methylbenzenesulfonyl | 32 | 16 |
| 2f | 3-Indolyl | 4-Methylbenzenesulfonyl | 64 | 64 |
| Ampicillin | - | - | 32 | 8 |
Among the tested compounds, derivative 2e demonstrated the most promising antibacterial activity, with an MIC of 32 μg/mL against Staphylococcus aureus and a notable 16 μg/mL against Escherichia coli, which is comparable to the positive control, ampicillin.[1][2][3][4][5] Several other derivatives, including 1a , 1f , 1i , and 2c , also exhibited significant activity against S. aureus.[1][2]
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide.
Microbroth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the procedure used to determine the in vitro antibacterial susceptibility of the synthesized 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the synthesized derivatives and ampicillin were prepared in dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Staphylococcus aureus and Escherichia coli were cultured in Mueller-Hinton Broth (MHB).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
2. Inoculum Preparation:
-
Bacterial strains were grown overnight at 37°C in MHB.
-
The bacterial suspension was diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
3. Assay Procedure:
-
Serial two-fold dilutions of the test compounds were prepared in CAMHB directly in the 96-well plates. The final concentrations typically ranged from 256 μg/mL to 0.5 μg/mL.
-
Each well was inoculated with the prepared bacterial suspension.
-
A positive control (media with bacteria, no compound) and a negative control (media only) were included on each plate.
-
The plates were incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Visualizations
The following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Caption: Proposed mechanism of action for the antibacterial activity.
Caption: Workflow for the microbroth dilution assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [ouci.dntb.gov.ua]
A Comparative Guide to the Structure-Activity Relationship of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Derivatives
The 3-(trifluoromethyl)-triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core of several marketed drugs and a plethora of investigational compounds.[1][2] Its unique physicochemical properties, conferred by the trifluoromethyl group which can enhance metabolic stability and bioavailability, make it an attractive starting point for drug discovery campaigns targeting a wide array of diseases.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, focusing on their anticancer, antibacterial, and antimalarial activities, supported by experimental data and detailed protocols.
Comparative Biological Activity Data
The biological activity of 3-(trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative data for different classes of these compounds.
Anticancer Activity of[1][4][5]triazolo[4,3-a]pyrazine Derivatives
A series of novel[1][4][5]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their potential as dual inhibitors of c-Met and VEGFR-2 kinases, both of which are crucial targets in cancer therapy. The antiproliferative activity of these compounds was assessed against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines.[6][7]
| Compound | R | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | c-Met Kinase IC₅₀ (nM) | VEGFR-2 Kinase IC₅₀ (µM) |
| 17l | 4-methyl-5-(trifluoromethyl)-1H-pyrazole | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | 26.00 | 2.6 |
| 17e | 5-(trifluoromethyl)-1H-pyrazole | - | - | - | - | - |
| 17b | 5-methylthiazole with 2-pyridine | - | - | - | - | - |
| 17c | 5-methylthiazole with 2-pyridine | - | - | - | - | - |
| 17h | 5-methylthiazole with 2-pyridine | - | - | - | - | - |
| 17i | 5-methylthiazole with 2-pyridine | - | - | - | - | - |
| 17j | 5-methylthiazole with 2-pyridine | - | - | - | - | - |
| Foretinib | (positive control) | - | - | - | - | - |
Data sourced from a study on dual c-Met/VEGFR-2 inhibitors.[6][7]
SAR Summary for Anticancer Activity: The introduction of a[1][4][5]triazolo[4,3-a]pyrazine core was found to enhance the antitumor effect of the target compounds.[6][7] Among the synthesized derivatives, compound 17l , which features a 4-methyl-5-(trifluoromethyl)-1H-pyrazole substituent, demonstrated the most potent antiproliferative activity against all three cell lines and significant kinase inhibition.[6][7] This suggests that the pyrazole moiety with electron-withdrawing groups is beneficial for activity. Furthermore, the presence of a 2-pyridine group on the 5-methylthiazole ring also resulted in good antiproliferative activity.[6][7]
Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives
Novel triazolo[4,3-a]pyrazine derivatives have been investigated for their antibacterial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1]
| Compound | R¹ | R² | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 2e | 3-indole | - | 32 | 16 |
| Ampicillin | (positive control) | - | - | - |
Data from a study on antibacterial triazolo[4,3-a]pyrazine derivatives.[1]
SAR Summary for Antibacterial Activity: A preliminary SAR analysis revealed that the presence of an ethylenediamine moiety attached to the[4][5]triazolo[4,3-a]pyrazine nucleus was favorable for antibacterial activity. This is potentially due to the formation of π-cation interactions with amino acid residues in the bacterial DNA gyrase at physiological pH. It was also observed that compounds with a 3-indole group at the R¹ position were generally more active than those with a phenyl substitution. Compound 2e emerged as a particularly potent agent, with activity comparable to the first-line antibiotic ampicillin.
Antimalarial Activity of Triazolopyrazine Derivatives
The 1,2,4-triazolo[4,3-a]pyrazine scaffold has also been explored for the development of novel antimalarial agents. The Open Source Malaria (OSM) consortium has identified this series as demonstrating significant potency against various strains of Plasmodium falciparum.[5][8]
| Compound | R | P. falciparum (3D7) IC₅₀ (µM) | P. falciparum (Dd2) IC₅₀ (µM) | Cytotoxicity (HEK293) IC₅₀ (µM) |
| Series 4 Analogues | Varied | 0.2 to >80 | 0.3 to >20 | >80 |
Data from studies on antimalarial triazolopyrazine compounds.[5][8]
SAR Summary for Antimalarial Activity: SAR studies have indicated that an ether linker on the pyrazine ring, specifically with a two-methylene unit chain length between the heterocyclic core and a benzylic substituent, enhances the antimalarial potency of these compounds.[5] Notably, none of the tested compounds displayed any cytotoxicity against human embryonic kidney (HEK293) cells at concentrations up to 80 µM, indicating a favorable selectivity profile.[5][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Kinase Assay for c-Met and VEGFR-2
The inhibitory activity of the compounds against c-Met and VEGFR-2 kinases was determined using a standard ELISA-based assay.
-
Coating: 96-well plates are coated with poly(Glu, Tyr) 4:1 substrate and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Kinase Reaction:
-
A reaction mixture containing the respective kinase (c-Met or VEGFR-2), ATP, and the test compound at various concentrations is prepared in a kinase buffer.
-
The mixture is added to the coated wells and incubated for 1 hour at 37°C to allow for phosphorylation of the substrate.
-
-
Detection:
-
After washing, an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is added to each well and incubated for 1 hour at room temperature.
-
The plates are washed again, and a substrate for HRP (e.g., TMB) is added.
-
The reaction is stopped with an acidic solution, and the absorbance is measured at a specific wavelength using a microplate reader.
-
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
MTT Assay for Antiproliferative Activity
The antiproliferative effects of the synthesized compounds on cancer cell lines were evaluated using the MTT [3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide] assay.[6][7]
-
Cell Seeding: Cancer cells (A549, MCF-7, or HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ values are determined.
Microbroth Dilution Method for Antibacterial Activity
The minimum inhibitory concentrations (MICs) of the compounds against bacterial strains were determined using the microbroth dilution method.[1]
-
Preparation of Inoculum: Bacterial strains (S. aureus and E. coli) are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: A standardized bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizing Key Pathways and Workflows
Diagrams are provided to illustrate the signaling pathway targeted by the anticancer derivatives and a general workflow for their SAR evaluation.
Caption: c-Met and VEGFR-2 signaling pathways targeted by anticancer derivatives.
Caption: General workflow for SAR studies of triazolopyrazine derivatives.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 8. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triazolopyrazine Antimalarials and Chloroquine in Antiplasmodial Efficacy
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents with distinct mechanisms of action. This guide provides a comparative overview of the efficacy of emerging triazolopyrazine-based antimalarials and the standard drug, chloroquine. The data presented is collated from recent preclinical studies, offering a quantitative and methodological foundation for researchers in the field of antimalarial drug discovery.
Quantitative Efficacy Comparison
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of various triazolopyrazine compounds against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. Chloroquine is included as a reference compound. Lower IC50 values indicate higher potency.
| Compound | P. falciparum Strain | IC50 (µM) | Reference Compound | P. falciparum Strain | IC50 (µM) |
| Triazolopyrazine Cmpd 1 | 3D7 (Chloroquine-Sensitive) | 0.3 - 9.90 | Chloroquine | 3D7 (Chloroquine-Sensitive) | ~0.015 |
| Dd2 (Chloroquine-Resistant) | >20 | Dd2 (Chloroquine-Resistant) | >0.1 | ||
| Triazolopyrazine Cmpd 2 | 3D7 (Chloroquine-Sensitive) | 1.2 | |||
| Dd2 (Chloroquine-Resistant) | 1.1 | ||||
| Triazolopyrazine Cmpd 3 | 3D7 (Chloroquine-Sensitive) | 0.2 | |||
| Dd2 (Chloroquine-Resistant) | 0.2 | ||||
| Triazolopyrazine Cmpd 4 | 3D7 (Chloroquine-Sensitive) | 23.30 | |||
| Triazolopyrazine Cmpd 5 | 3D7 (Chloroquine-Sensitive) | 0.3 | |||
| Dd2 (Chloroquine-Resistant) | 0.3 |
Note: The IC50 values for triazolopyrazine compounds are presented as a range, reflecting the data from multiple synthesized analogues within the series.[1][2][3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is widely used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.[5][6][7][8][9]
-
Parasite Culture: Asynchronous cultures of P. falciparum strains (e.g., 3D7 and Dd2) are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[10]
-
Assay Plate Preparation: Test compounds are serially diluted in culture medium and added to 96-well microtiter plates.
-
Parasite Inoculation: A suspension of infected red blood cells (typically at 0.5-2% parasitemia and 1.5-2% hematocrit) is added to each well containing the test compounds.[11]
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.[11]
-
Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (against HEK293 cells)
This assay is performed to assess the selectivity of the antimalarial compounds by measuring their toxicity to a human cell line.[2][12][13][14]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The test compounds are serially diluted and added to the wells containing the cells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay. These assays measure the metabolic activity of viable cells.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated in a similar manner to the IC50, representing the concentration of the compound that reduces cell viability by 50%.
Mechanisms of Action: A Comparative Overview
The distinct mechanisms of action of triazolopyrazines and chloroquine are a key factor in their potential to overcome existing drug resistance.
Triazolopyrazine Antimalarials: The proposed mechanism of action for the triazolopyrazine class of compounds is the inhibition of the P. falciparum ATPase4 (PfATP4).[2] PfATP4 is a sodium-proton pump that is crucial for maintaining low intracellular sodium concentrations in the parasite. Inhibition of this pump leads to a disruption of ion homeostasis, ultimately causing parasite death.
Chloroquine: Chloroquine's primary mechanism of action involves the inhibition of heme detoxification in the parasite's food vacuole.[5][6][7] During hemoglobin digestion, the parasite releases toxic free heme. To protect itself, the parasite polymerizes this heme into non-toxic hemozoin crystals. Chloroquine accumulates in the acidic food vacuole and interferes with this polymerization process, leading to the buildup of toxic heme and subsequent parasite death.
Visualizing the Mechanisms
The following diagrams illustrate the distinct cellular pathways targeted by triazolopyrazine antimalarials and chloroquine.
Caption: Comparative mechanisms of action of Chloroquine and Triazolopyrazine antimalarials.
Caption: General workflow for the in vitro SYBR Green I-based antimalarial assay.
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 10. mmv.org [mmv.org]
- 11. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader - 7071-01_Inhibitor_Dose_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
Comparative Efficacy of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Derivatives: In Vitro and In Vivo Studies
The 3-(trifluoromethyl)-triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of derivatives of this core structure against various therapeutic targets, including cancer, bacterial infections, and malaria. The performance of these compounds is compared with established drugs and other experimental agents, supported by detailed experimental data and protocols.
In Vitro Efficacy against Cancer Cell Lines
Derivatives of 3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine have shown promising anti-proliferative activity against human colon cancer cell lines. The cytotoxic effects of these compounds were evaluated and compared with the standard chemotherapeutic agent, cisplatin.
| Compound | Cell Line | IC50 (µM)[1][4] | Comparator | Comparator IC50 (µM) |
| RB7 | HT-29 (Colon) | 6.587 - 8.18 | Cisplatin | Not specified |
| HCT-116 (Colon) | ~11.10 | Cisplatin | Not specified | |
| 17l | A549 (Lung) | 0.98 ± 0.08[5][6] | Foretinib | Not specified |
| MCF-7 (Breast) | 1.05 ± 0.17[5][6] | Foretinib | Not specified | |
| Hela (Cervical) | 1.28 ± 0.25[5][6] | Foretinib | Not specified |
Mechanism of Action: The anticancer activity of compound RB7 in HT-29 cells was found to be mediated through the induction of the mitochondrial apoptotic pathway. This was evidenced by the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl2, leading to the activation of Caspase 3 and subsequent cell death.[1] Compound 17l, a dual c-Met/VEGFR-2 inhibitor, was shown to arrest the A549 cell cycle in the G0/G1 phase and induce apoptosis.[5][6]
Experimental Protocol: In Vitro Anti-Cancer Assay
The anti-proliferative activity of the synthesized compounds was determined using a standard MTT [3-(4,5-dimethylthiazolyl-2)-2,5- diphenyltetrazolium bromide] assay.[6]
-
Cell Culture: Human cancer cell lines (e.g., HT-29, HCT-116, A549, MCF-7, Hela) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Assay: After incubation, MTT solution was added to each well and incubated for a further 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer.
-
Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
In Vitro Antibacterial Activity
Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Their efficacy was compared to the broad-spectrum antibiotic, ampicillin.
| Compound | Bacterium | MIC (µg/mL)[2] | Comparator | Comparator MIC (µg/mL)[2] |
| 2e | Staphylococcus aureus | 32 | Ampicillin | Not specified |
| Escherichia coli | 16 | Ampicillin | Not specified |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity was assessed using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).[2]
-
Bacterial Culture: Bacterial strains (S. aureus and E. coli) were grown in Mueller-Hinton broth.
-
Compound Dilution: The test compounds were serially diluted in a 96-well microplate.
-
Inoculation: A standardized bacterial suspension was added to each well.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
In Vitro Antimalarial Activity
Fluorinated triazolopyrazine derivatives have been investigated for their activity against the malaria parasite, Plasmodium falciparum.
| Compound | P. falciparum Strain | IC50 (µM)[3] | Cytotoxicity (HEK293) IC50 (µM)[3] |
| Ether-linked compounds (4-6) | 3D7, Dd2 | 0.2 - 1.2 | >80 |
| Compounds (7-9) | 3D7, Dd2 | >80 | >80 |
Experimental Protocol: In Vitro Antimalarial Assay
The inhibitory activity of the compounds against P. falciparum was determined using a standard in vitro assay.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) were maintained in in vitro culture using human erythrocytes.
-
Compound Treatment: Synchronized parasite cultures were incubated with various concentrations of the test compounds.
-
Growth Inhibition Assay: Parasite growth was assessed after a defined incubation period using methods such as SYBR Green I-based fluorescence assay or microscopy.
-
Cytotoxicity Assay: The cytotoxicity of the compounds was evaluated against a human cell line (e.g., HEK293) to determine their selectivity index.
In Vivo Efficacy of a Related Triazolopyridine Derivative
While in vivo data for 3-(trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives is limited in the provided literature, a study on a closely related[1][2][3]triazolo[4,3-a]pyridine derivative, compound 4d , provides valuable insights into the potential in vivo efficacy of this class of compounds as c-Met inhibitors.
| Compound | Tumor Xenograft Model | Dose | Tumor Growth Inhibition | Comparator |
| 4d·CH3SO3H | MKN-45 (Human Gastric) | Dose-dependent | Better than SGX-523 | SGX-523 |
| NCI-H1993 (Human NSCLC) | Dose-dependent | Better than SGX-523 | SGX-523 |
Pharmacokinetics: Compound 4d·CH3SO3H exhibited favorable pharmacokinetic properties in mice, with higher biological half-lives and plasma exposure values compared to JNJ-38877605.[7]
Experimental Protocol: In Vivo Tumor Xenograft Study
-
Animal Model: Nude mice were used for the study.
-
Tumor Implantation: Human tumor cells (MKN-45 or NCI-H1993) were subcutaneously injected into the mice.
-
Compound Administration: Once the tumors reached a certain volume, the mice were treated with the test compound (4d·CH3SO3H) or a comparator (SGX-523) at various doses.
-
Efficacy Evaluation: Tumor volume was measured regularly to assess the anti-tumor activity of the compounds.
-
Toxicity Assessment: The general health and body weight of the mice were monitored to evaluate the toxicity of the treatment.
Visualizing Mechanisms and Workflows
To better understand the biological processes and experimental procedures, the following diagrams are provided.
Caption: Mitochondrial apoptotic pathway induced by Compound RB7.
Caption: General workflow for in vitro efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Novel Triazolopyrazine Antibacterial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action and a low potential for cross-resistance with existing drug classes. Triazolopyrazine derivatives have emerged as a promising class of compounds, with several studies highlighting their potent antibacterial activity. This guide provides a comparative evaluation of these novel agents, with a focus on their cross-resistance profiles, supported by experimental data and detailed methodologies.
Introduction to Triazolopyrazine Antibacterial Agents
Triazolopyrazine compounds are a class of nitrogen-containing heterocyclic molecules that have demonstrated promising in vitro activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Their primary mechanism of action is believed to be the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1] This mechanism is shared with fluoroquinolones; however, subtle differences in the binding sites could potentially circumvent existing fluoroquinolone resistance mechanisms.
A notable example of a novel topoisomerase inhibitor, though not a triazolopyrazine, is zoliflodacin (ETX0914), a spiropyrimidinetrione. Extensive studies on zoliflodacin have demonstrated its potent activity against a range of pathogens and, critically, a lack of cross-resistance with fluoroquinolones. This is attributed to its distinct binding mode to the GyrB subunit of DNA gyrase. Zoliflodacin serves as a valuable benchmark for the cross-resistance potential of other novel topoisomerase inhibitors like the triazolopyrazines.
Comparative In Vitro Activity
The in vitro antibacterial activity of novel triazolopyrazine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains. The following tables summarize the available MIC data for representative novel triazolopyrazine compounds compared to existing antibiotics.
Table 1: In Vitro Antibacterial Activity of a Novel Triazolopyrazine Derivative (Compound 2e) against Susceptible Strains
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| Novel Triazolopyrazine (Compound 2e) | 32 | 16 |
| Ampicillin (Control) | 32 | 8 |
Data sourced from a study on newly synthesized triazolo[4,3-a]pyrazine derivatives.[1][2]
Table 2: In Vitro Activity of a Novel Triazole-Pyrazine Derivative (Compound 4) against a Broader Panel of Bacteria
| Compound | Staphylococcus aureus MIC (µg/mL) | Streptococcus fasciens MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |
| Novel Triazole-Pyrazine (Compound 4) | 5 | 5 | 5 | >5 |
Data from a study on novel triazole-pyrazine derivatives.[4]
Table 3: Comparative Activity of Zoliflodacin against Fluoroquinolone-Susceptible and -Resistant Neisseria gonorrhoeae
| Strain Phenotype | Ciprofloxacin MIC (µg/mL) | Zoliflodacin MIC (µg/mL) |
| Ciprofloxacin-Susceptible | ≤ 0.06 | 0.004 - 0.25 |
| Ciprofloxacin-Resistant | ≥ 1 | 0.004 - 0.25 |
This table illustrates the lack of cross-resistance between zoliflodacin and ciprofloxacin.
Cross-Resistance Evaluation: Current Landscape
A critical aspect of the preclinical evaluation of a new antibacterial agent is its activity against contemporary clinical isolates with well-characterized resistance mechanisms. To date, comprehensive cross-resistance studies for many newly synthesized triazolopyrazine derivatives are limited in the public domain. The primary focus has been on demonstrating initial antibacterial activity.
However, the data available for zoliflodacin, a compound with a similar target, provides a strong rationale for the potential of novel topoisomerase inhibitors to overcome existing resistance. The lack of an increase in zoliflodacin MICs against ciprofloxacin-resistant strains suggests that the resistance mechanisms conferring fluoroquinolone resistance do not affect zoliflodacin's activity.
Future studies on novel triazolopyrazines should prioritize testing against a panel of clinically relevant resistant strains, including:
-
Methicillin-resistant Staphylococcus aureus (MRSA)
-
Vancomycin-resistant Enterococci (VRE)
-
Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae
-
Carbapenem-resistant Enterobacteriaceae (CRE)
-
Fluoroquinolone-resistant isolates
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[5][6][7][8]
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Preparation of Antibacterial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh bacterial culture. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9][10][11][12][13]
Experimental Workflow for Time-Kill Assay
Caption: Workflow for a time-kill kinetics assay.
Protocol:
-
Preparation: Test tubes containing broth with various concentrations of the antibacterial agent (typically multiples of the MIC) are prepared. A growth control tube without the agent is also included.
-
Inoculation: All tubes are inoculated with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling: Aliquots are removed from each tube at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: The number of viable bacteria in each sample is determined by serial dilution and plating on agar plates.
-
Analysis: The log10 CFU/mL is plotted against time for each concentration of the antibacterial agent. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Resistance Induction Study
This study assesses the potential for bacteria to develop resistance to a novel agent upon repeated exposure.
Logical Flow for Resistance Induction Study
Caption: Logical flow for a resistance induction study.
Protocol:
-
Baseline MIC Determination: The initial MIC of the test organism against the novel agent is determined.
-
Serial Passage: The bacteria are cultured in the presence of sub-inhibitory concentrations (e.g., 0.5x MIC) of the test compound.
-
Daily Transfer: Each day, an aliquot of the bacterial culture from the tube with the highest concentration that still permits growth is transferred to a new series of tubes containing fresh broth and increasing concentrations of the compound.
-
Duration: This process is repeated for a specified number of days (e.g., 14 to 30).
-
Final MIC and Genetic Analysis: The MIC of the resulting bacterial population is determined and compared to the baseline MIC. A significant increase indicates the development of resistance. The genetic basis of resistance can be investigated by sequencing target genes.
Conclusion and Future Directions
Novel triazolopyrazine antibacterial agents represent a promising area of research in the fight against antimicrobial resistance. The initial data on their in vitro activity is encouraging. However, to establish their true clinical potential, rigorous cross-resistance studies against a diverse panel of resistant pathogens are essential. The development of zoliflodacin has demonstrated that novel topoisomerase inhibitors can evade existing resistance mechanisms. Future research on triazolopyrazines should be directed towards:
-
Comprehensive Cross-Resistance Profiling: Testing against a wide array of clinically relevant drug-resistant bacterial strains.
-
Mechanism of Action Elucidation: Detailed studies to confirm the specific binding sites and mechanisms of action.
-
Resistance Induction Studies: Assessing the frequency and mechanisms of resistance development.
By systematically addressing these research questions, the scientific community can better evaluate the potential of triazolopyrazine derivatives as next-generation antibacterial agents.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. actascientific.com [actascientific.com]
- 13. nelsonlabs.com [nelsonlabs.com]
Navigating the Kinome: A Comparative Guide to 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed look into the selectivity and experimental profiling of a promising class of kinase inhibitors.
The 3-(trifluoromethyl)-triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various targeted therapies. Kinase inhibitors built upon this framework have shown significant promise in oncology and other therapeutic areas. This guide provides an objective comparison of the selectivity profiles of representative kinase inhibitors from this class, supported by experimental data and detailed methodologies to aid in research and development.
Selectivity Profiling of a Dual c-Met/VEGFR-2 Inhibitor
To illustrate the selectivity of this class of compounds, we will focus on a potent[1][2][3]triazolo[4,3-a]pyrazine derivative, designated as compound 17l . This compound has been identified as a dual inhibitor of mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2), two key receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis.[4][5][6]
Quantitative Kinase Inhibition Data
The inhibitory activity of compound 17l was assessed against its primary targets, c-Met and VEGFR-2, as well as a key off-target kinase, the epidermal growth factor receptor (EGFR), to determine its selectivity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | Compound 17l IC50 (nM) | Foretinib IC50 (nM) |
| c-Met | 26.00 | Not Reported |
| VEGFR-2 | 2600 | Not Reported |
| EGFR (wt) | >10000 | Not Reported |
Table 1: In vitro kinase inhibitory activities of compound 17l and the reference compound Foretinib. Lower IC50 values indicate greater potency. The data demonstrates that compound 17l is a potent inhibitor of c-Met and a moderately potent inhibitor of VEGFR-2, while exhibiting high selectivity against wild-type EGFR.[4][5][6]
Experimental Protocols
The following sections detail the methodologies typically employed for the kinase selectivity profiling of novel inhibitors like compound 17l .
Kinase Inhibition Assay (General Protocol)
A common method for determining kinase inhibitor potency is a competition binding assay, such as the KINOMEscan™ platform, or an enzymatic assay that measures the phosphorylation of a substrate, like the ADP-Glo™ Kinase Assay.
KINOMEscan™ Competition Binding Assay:
This assay quantitatively measures the binding of a test compound to a panel of kinases.
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a detectable tag (e.g., DNA).
-
Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support, such as beads.
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is measured. For DNA-tagged kinases, this is often accomplished using quantitative PCR (qPCR).
-
Data Analysis: The results are expressed as a percentage of a vehicle control. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) or IC50 values can then be calculated from this data.[2][7]
ADP-Glo™ Kinase Assay:
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together in a reaction buffer.
-
ATP Depletion: After the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: A detection reagent is then added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal, which is proportional to the amount of ADP initially produced.
-
Data Analysis: A decrease in luminescence in the presence of the inhibitor indicates inhibition of kinase activity. IC50 values are determined by plotting the luminescence signal against a range of inhibitor concentrations.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the primary targets of compound 17l , c-Met and VEGFR-2, as well as a typical experimental workflow for kinase profiling.
References
- 1. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
A Head-to-Head Comparison of Triazolopyrazine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is characterized by the relentless pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Among the privileged heterocyclic structures, triazolopyrazines have emerged as a versatile and promising scaffold. This guide provides an objective, data-driven comparison of the triazolopyrazine scaffold against its close bioisostere, the triazolopyrimidine scaffold, and other relevant heterocyclic systems in various therapeutic areas.
Executive Summary
The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] Its structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties. This guide will delve into a head-to-head comparison of triazolopyrazine derivatives with other key scaffolds, focusing on their performance as kinase inhibitors in oncology and as antimalarial agents.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data from various studies, offering a direct comparison of the inhibitory activities of triazolopyrazine and triazolopyrimidine derivatives.
Table 1: Anticancer Activity - Kinase Inhibition
| Compound ID | Scaffold | Target(s) | Cell Line | IC50 | Reference |
| 17l | Triazolopyrazine | c-Met, VEGFR-2 | A549 (Lung) | 0.98 ± 0.08 µM | [2][3] |
| MCF-7 (Breast) | 1.05 ± 0.17 µM | [2][3] | |||
| HeLa (Cervical) | 1.28 ± 0.25 µM | [2][3] | |||
| c-Met (enzymatic) | - | 26.00 nM | [2][3] | ||
| VEGFR-2 (enzymatic) | - | 2.6 µM | [2][3] | ||
| H12 | Triazolopyrimidine | Not specified | MGC-803 (Gastric) | 9.47 µM | [4][5] |
| HCT-116 (Colon) | 9.58 µM | [4][5] | |||
| MCF-7 (Breast) | 13.1 µM | [4][5] | |||
| Compound 1 | Pyrazolo[4,3-e][1][6][7]triazolopyrimidine | EGFR/AKT pathway | HCC1937 (Breast) | < 50 µM | [8] |
| HeLa (Cervical) | < 50 µM | [8] | |||
| Compound 3b | Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][7]triazine | Not specified | MCF-7 (Breast) | 0.25 ± 0.07 µM | [9] |
| MDA-MB-231 (Breast) | 0.31 ± 0.14 µM | [9] |
Table 2: Antimalarial Activity
| Compound ID | Scaffold | P. falciparum Strain(s) | IC50 | Reference |
| OSM Series 4 Derivative | Triazolopyrazine | 3D7, Dd2 | 0.3 to >20 µM | [6][10][11] |
| Fluorinated Triazolopyrazine | Triazolopyrazine | 3D7, Dd2 | 0.2 to >80 µM | [12][13] |
| DSM 1 (Compound 7) | Triazolopyrimidine | Not specified | 79 nM (whole cell) | [1][14] |
| DSM265 | Triazolopyrimidine | Not specified | Potent in vitro | [15] |
| DSM421 | Triazolopyrimidine | P. falciparum & P. vivax | Excellent efficacy | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay (c-Met/VEGFR-2)
This protocol outlines a luminescence-based assay to quantify the inhibitory activity of test compounds on recombinant human c-Met and VEGFR-2 kinases. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.
Materials:
-
Recombinant human c-Met or VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: To the wells of a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Antimalarial Activity Assay (SYBR Green I-based)
This assay measures the proliferation of Plasmodium falciparum in vitro by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.
Materials:
-
Chloroquine-sensitive (e.g., 3D7) and -resistant (e.g., Dd2) strains of P. falciparum
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compounds dissolved in DMSO
-
SYBR Green I lysis buffer
-
96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in a separate 96-well plate.
-
Parasite Culture: Synchronize parasite cultures to the ring stage.
-
Assay Setup: Add the compound dilutions to the assay plates, followed by the addition of the parasitized erythrocyte suspension (final hematocrit of 2% and parasitemia of 0.5%).
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values using a non-linear regression model.
In Vitro Cytotoxicity Assay (HEK293 cells)
This assay assesses the general toxicity of compounds on a human cell line.
Materials:
-
HEK293 (Human Embryonic Kidney 293) cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Test compounds dissolved in DMSO
-
Resazurin-based cell viability reagent (e.g., alamarBlue™) or ATP-based assay (e.g., CellTiter-Glo®)
-
96-well clear-bottom black plates
-
Fluorescence or luminescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells into 96-well plates at a density of ~5,000 cells per well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well and incubate for 2-4 hours.
-
Signal Reading: Measure the fluorescence or luminescence signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the CC50 (50% cytotoxic concentration).
Mandatory Visualizations
Signaling Pathways
Caption: Simplified c-Met and VEGFR-2 signaling pathways.
Experimental Workflows
Caption: General workflow for in vitro kinase inhibitor screening.
Conclusion
The triazolopyrazine scaffold represents a highly versatile and "drug-like" framework with demonstrated efficacy in multiple therapeutic areas.[1] As kinase inhibitors, certain triazolopyrazine derivatives have shown potent, single-digit micromolar to nanomolar inhibitory activity against key cancer targets like c-Met and VEGFR-2, outperforming some triazolopyrimidine counterparts in specific cellular assays.[2][3] In the realm of antimalarials, while triazolopyrimidines have yielded compounds with nanomolar potency, the triazolopyrazine scaffold from the Open Source Malaria consortium also demonstrates significant activity and a favorable toxicity profile, with IC50 values in the low micromolar to nanomolar range.[6][10][11][12][13][14][15]
The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired structure-activity relationship. The triazolopyrazine core offers a robust platform for further optimization, and its continued exploration is warranted for the development of next-generation therapeutics. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate these future drug discovery efforts.
References
- 1. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. malariaworld.org [malariaworld.org]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Derivatives: A Comparative Guide to Cellular Assays
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of key cellular assays for validating the target engagement of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivatives, a promising class of compounds with potential applications in oncology and other therapeutic areas.
This guide will delve into the principles, protocols, and comparative performance of three widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and Fluorescence Polarization (FP) assays. We will explore how these techniques can be applied to investigate the interaction of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivatives with their putative targets, such as Poly(ADP-ribose) polymerase 1 (PARP1) and receptor tyrosine kinases like c-Met and VEGFR-2.
Comparative Analysis of Target Engagement Assays
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes the key characteristics of CETSA, NanoBRET, and Fluorescence Polarization assays.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET/BRET Assay | Fluorescence Polarization (FP) Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer between a luciferase-tagged target and a fluorescent tracer. | Change in the polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein. |
| Assay Format | Western Blot, ELISA, Mass Spectrometry, AlphaScreen.[1][2] | Plate-based luminescence detection.[3][4] | Plate-based fluorescence polarization detection.[5][6] |
| Labeling Requirement | Label-free for the compound and target protein.[1] | Requires genetic modification of the target protein (luciferase fusion) and a fluorescently labeled tracer.[3] | Requires a fluorescently labeled tracer (probe).[5] |
| Cellular Context | Intact cells, cell lysates, and tissues.[7] | Live cells.[3] | Primarily in cell lysates or with purified components; can be adapted for cell-based formats. |
| Information Provided | Target binding, cellular permeability.[1] | Target binding affinity, residence time, cellular permeability.[3] | Binding affinity (Kd or Ki).[5] |
| Advantages | Physiologically relevant as it uses endogenous proteins in their native environment. No compound labeling required.[1] | High sensitivity, quantitative, real-time measurements in live cells.[3] | Homogeneous (no-wash) format, suitable for high-throughput screening.[6] |
| Limitations | Lower throughput for traditional Western Blot-based readout. Requires high-quality antibodies for detection.[8] | Requires genetic engineering of cells. Dependent on the availability of a suitable fluorescent tracer. | Potential for interference from fluorescent compounds. Requires a significant size difference between the fluorescent probe and the target protein. |
Performance Data of Triazolo[4,3-A]pyrazine Derivatives and Alternatives
The 3-(trifluoromethyl)-[9][10][11]triazolo[4,3-a]pyrazine scaffold is a key component in several marketed drugs and is actively being investigated for new therapeutic agents, including inhibitors of PARP1, c-Met, and VEGFR-2.[12] The following tables present a summary of publicly available data for representative compounds, showcasing the type of quantitative information that can be obtained from cellular target engagement assays.
PARP1 Inhibitors: Cellular Thermal Shift Assay (CETSA) Data
CETSA can be used to confirm the direct binding of PARP1 inhibitors in cells by measuring the thermal stabilization of the PARP1 protein. A higher shift in the melting temperature (ΔTm) or a lower EC50 in an isothermal dose-response format (ITDRF) indicates stronger target engagement.
| Compound | Compound Class | Cell Line | Assay Format | EC50 / ΔTm | Reference |
| Olaparib | PARP Inhibitor | MDA-MB-436 | ITDRF-CETSA | ~10 nM | [13] |
| Rucaparib | PARP Inhibitor | MDA-MB-436 | ITDRF-CETSA | ~10 nM | [13] |
| NMS-P118 | PARP Inhibitor | MDA-MB-436 | ITDRF-CETSA | ~100 nM | [13] |
| Hypothetical Triazolo[4,3-A]pyrazine Derivative | PARP Inhibitor | MDA-MB-436 | ITDRF-CETSA | To be determined |
Note: The data for Olaparib, Rucaparib, and NMS-P118 are representative and highlight the utility of CETSA in ranking compound potency in a cellular context.
c-Met/VEGFR-2 Inhibitors: Kinase Activity and Cellular Proliferation Data
For kinase inhibitors, initial characterization often involves biochemical assays to determine the half-maximal inhibitory concentration (IC50) against the purified enzyme. This is followed by cellular assays to assess their anti-proliferative activity in cancer cell lines that are dependent on the target kinase signaling.
| Compound | Compound Class | Target(s) | Biochemical IC50 | Cellular Antiproliferative IC50 (A549 cells) | Reference |
| Compound 17l | [9][10][11]triazolo[4,3-a]pyrazine derivative | c-Met, VEGFR-2 | c-Met: 26.00 nM, VEGFR-2: 2.6 µM | 0.98 ± 0.08 µM | [14] |
| Foretinib | Multi-kinase inhibitor | c-Met, VEGFR-2 | c-Met: 0.4 nM, VEGFR-2: 0.9 nM | Not specified in this study | [15] |
| Cabozantinib | Multi-kinase inhibitor | c-Met, VEGFR-2 | c-Met: 8.8 nM, VEGFR-2: 16 nM | Not specified in this study | [16] |
Note: This table showcases the inhibitory potency of a specific 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivative (compound 17l) in comparison to other well-characterized c-Met/VEGFR-2 inhibitors.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and the principles of the assays.
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the role of PARP1 in the base excision repair (BER) pathway and how PARP inhibitors block this process, leading to synthetic lethality in cancer cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations).
Caption: Role of PARP1 in DNA repair and its inhibition.
c-Met/VEGFR-2 Signaling Pathway in Angiogenesis and Cancer Progression
This diagram depicts the signaling cascades initiated by the activation of c-Met and VEGFR-2, which are crucial for tumor growth, invasion, and angiogenesis. Dual inhibitors targeting both receptors can effectively block these pathways.
Caption: c-Met and VEGFR-2 signaling pathways.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
The following diagram outlines the key steps involved in a typical CETSA experiment to measure target engagement.
Caption: CETSA experimental workflow.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for PARP1 Target Engagement
This protocol is adapted from general CETSA procedures and can be optimized for specific cell lines and compounds.[9][10]
1. Cell Culture and Treatment:
-
Culture a human cancer cell line with known PARP1 expression (e.g., MDA-MB-436) to 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium at a density of 1-2 x 10^6 cells/mL.
-
Treat the cells with the 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivative at the desired concentration range or with a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.
2. Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 42°C to 60°C in 2°C increments) using a thermal cycler. Include an unheated control sample.
3. Cell Lysis and Protein Fractionation:
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for PARP1.
5. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PARP1 relative to the unheated control against the temperature to generate melt curves for both the treated and control samples.
-
The shift in the melting temperature (ΔTm) between the treated and control samples indicates target engagement.
NanoBRET™ Target Engagement Assay Protocol for a Kinase Target (e.g., c-Met)
This protocol is based on the principles of the Promega NanoBRET™ Target Engagement System.[3][17]
1. Cell Transfection:
-
Co-transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase (e.g., c-Met-Nluc) and a transfection carrier DNA.
2. Cell Plating:
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into a 96-well white assay plate.
3. Compound and Tracer Addition:
-
Prepare serial dilutions of the 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivative.
-
Add the NanoBRET™ tracer (a fluorescent ligand that binds to the kinase) to the cell suspension.
-
Add the test compound to the appropriate wells. Include vehicle control wells.
4. Substrate Addition and Signal Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.
-
Shake the plate for 3-5 minutes.
-
Measure the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~618 nm) emission signals using a luminometer capable of filtered luminescence measurements.
5. Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
Fluorescence Polarization (FP) Assay Protocol for Kinase Inhibitors
This protocol provides a general framework for an FP competition assay to determine the affinity of an inhibitor for a kinase.[5][6]
1. Reagent Preparation:
-
Prepare a buffer solution suitable for the kinase assay (e.g., Tris-HCl with MgCl2, DTT, and BSA).
-
Prepare a stock solution of the purified kinase domain.
-
Prepare a stock solution of a fluorescently labeled tracer (a small molecule that binds to the kinase's ATP-binding site).
-
Prepare serial dilutions of the 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivative.
2. Assay Plate Setup:
-
In a black, low-binding 384-well plate, add the kinase and the fluorescent tracer to all wells at a final concentration that gives a stable and robust FP signal.
-
Add the serially diluted inhibitor or vehicle control to the appropriate wells.
3. Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
4. Data Analysis:
-
The binding of the tracer to the kinase results in a high polarization value. The inhibitor competes with the tracer for binding, leading to a decrease in polarization.
-
Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding model to determine the IC50 of the inhibitor. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
By employing these robust cellular assays, researchers can confidently validate the target engagement of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivatives, providing crucial data to support their advancement as potential therapeutic agents.
References
- 1. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.co.jp [revvity.co.jp]
- 3. promegaconnections.com [promegaconnections.com]
- 4. NanoBRET® Nano-Glo® Detection Systems [promega.jp]
- 5. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
Safety Operating Guide
Navigating the Disposal of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine: A Comprehensive Guide
Navigating the Disposal of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the handling and disposal of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine, emphasizing procedural steps and adherence to regulatory guidelines.
I. Hazard Identification and Classification
Before initiating any disposal procedures, it is imperative to understand the hazard profile of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine. Based on data for the closely related compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, the following hazards are identified:
Given these hazards, this compound must be treated as hazardous waste.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Category | Source |
| Skin Irritation | 2 | [6] |
| Eye Irritation | 2 | [6] |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | [6] |
II. Personal Protective Equipment (PPE)
When handling 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and irritation.[3][7] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against splashes and eye irritation.[3][7] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[7] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood.[4][8] | To prevent inhalation and respiratory irritation. |
III. Step-by-Step Disposal Protocol
The disposal of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine must adhere to federal, state, and local regulations. The following protocol provides a general framework for its proper disposal.
Experimental Protocol: Chemical Waste Disposal
-
Waste Identification and Segregation:
-
Container Selection:
-
Labeling:
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel generating the waste.[1][11]
-
The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[4]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[7]
-
-
Disposal Request and Pickup:
-
Once the container is full or has reached the storage time limit set by your institution's policy (often aligned with EPA or local regulations), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][12]
-
Do not dispose of this chemical down the drain or in the regular trash.[1][3]
-
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment (if safe to do so): For small spills, and if you are trained to do so, use appropriate absorbent materials to contain the spill. Avoid generating dust if the material is solid.[4]
-
Cleanup: Cleanup should be conducted by trained personnel wearing appropriate PPE. Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.[3][4]
-
Decontaminate: Decontaminate the spill area thoroughly.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine.
Caption: Disposal workflow for 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) department for detailed procedures and in case of any uncertainty. Adherence to all applicable federal, state, and local regulations is mandatory.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. usbioclean.com [usbioclean.com]
- 3. capotchem.com [capotchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine
Essential Safety and Handling Guide for 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine
Disclaimer: No specific Safety Data Sheet (SDS) for 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine was publicly available at the time of this writing. The following guidance is based on the safety information for the closely related compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, and general principles for handling heterocyclic and trifluoromethyl-containing compounds. Users should always consult the specific SDS provided by the supplier and their institution's safety protocols before handling this chemical.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for structurally similar compounds, 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine is anticipated to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Appropriate personal protective equipment is therefore mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a splash hazard. | To protect against eye irritation or serious eye damage from dust or splashes. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile or neoprene). A lab coat must be worn. | To prevent skin contact and subsequent irritation. |
| Respiratory Protection | A NIOSH-approved P95 or P100 particulate respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.[2] | To prevent respiratory tract irritation from inhalation of dust. |
| Body Protection | Standard laboratory coat. | To protect against incidental skin contact. |
Operational Plan for Safe Handling
All handling of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are readily accessible.[5]
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure and prevent dust dispersion.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the material.
-
Close the container tightly immediately after use.
-
-
In Case of a Spill:
-
For small spills, alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][2]
-
Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
-
Personal Hygiene:
Disposal Plan
Waste containing 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste:
-
Collect all solid waste, including contaminated consumables (e.g., weigh paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect any solutions containing the compound in a separate, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Disposal:
-
Dispose of the empty container as unused product in a licensed disposal company's incinerator or offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
All waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines a standard procedure for preparing a stock solution of a solid compound and is applicable to 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine.
-
Calculate the required mass of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine needed to achieve the desired concentration and volume.
-
Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Perform all weighing and solvent addition inside a certified chemical fume hood.
-
Weigh the calculated mass of the compound onto weigh paper using an analytical balance.
-
Carefully transfer the weighed solid to an appropriate volumetric flask.
-
Add a small amount of the desired solvent (e.g., DMSO, DMF) to the flask and gently swirl to dissolve the solid.
-
Once the solid is fully dissolved, add solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution under appropriate conditions as recommended by the supplier.
Workflow for Safe Handling of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine
Caption: Workflow for the safe handling of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. capotchem.com [capotchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
